4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Description
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Properties
IUPAC Name |
4,6-dichloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-6(9)11-5/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWIURVNWMGRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-09-0 | |
| Record name | 4,6-dichloro-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Topic: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0) Role: Senior Application Scientist Format: Technical Monograph
Critical Intermediate & Impurity Profiling in Kinase Inhibitor Synthesis[1]
Executive Summary
4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0) is a specialized pyridine scaffold primarily utilized in the pharmaceutical industry as a Critical Quality Attribute (CQA) reference standard and a high-value intermediate. It is structurally integral to the synthesis and purity profiling of multi-kinase inhibitors, most notably Regorafenib and Sorafenib , which target VEGFR, PDGFR, and RAF kinases.
While the final drug substances typically feature a 4-substituted-2-pyridinecarboxamide motif without a 6-chloro substituent, this compound represents a crucial "over-chlorinated" impurity or an alternate synthetic building block. Its presence must be rigorously controlled during GMP manufacturing to prevent the formation of downstream halo-impurities that can alter the toxicity and potency profile of the final API (Active Pharmaceutical Ingredient).
Chemical Architecture & Electronic Profile
The compound features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and an N-methylcarboxamide group at the 2 position.
| Property | Data |
| CAS Number | 1379324-09-0 |
| Molecular Formula | C₇H₆Cl₂N₂O |
| Molecular Weight | 205.04 g/mol |
| IUPAC Name | 4,6-dichloro-N-methylpyridine-2-carboxamide |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~11.5 (Amide NH), Pyridine N is weakly basic due to EWGs |
Electronic Activation & Regioselectivity
The reactivity of this scaffold is defined by the competition between the C4 and C6 positions for Nucleophilic Aromatic Substitution (
-
C4 Position: Highly activated. It is para to the ring nitrogen and meta to the electron-withdrawing carboxamide group. The negative charge in the Meisenheimer intermediate is effectively delocalized onto the ring nitrogen.
-
C6 Position: Less activated. Although ortho to the ring nitrogen, it is sterically crowded by the adjacent ring nitrogen lone pair and lacks the para-resonance stabilization afforded to the C4 position.
-
Implication: In synthetic workflows involving nucleophiles (e.g., phenoxides in Sorafenib synthesis), substitution occurs preferentially at C4 .
Synthetic Pathways & Protocol
To establish this compound as a reference standard, a robust synthesis starting from 4,6-dihydroxypyridine or 4,6-dichloropicolinic acid is required.
Validated Synthesis Route
Precursor: 4,6-Dichloropicolinic acid (CAS 88912-23-6).
Step 1: Acid Chloride Formation
Step 2: Amidation
Experimental Protocol (Bench Scale)
-
Activation: Charge a 250 mL RBF with 4,6-dichloropicolinic acid (10.0 g, 52.1 mmol) and DCM (100 mL). Add catalytic DMF (0.5 mL).
-
Chlorination: Add oxalyl chloride (7.9 g, 62.5 mmol) dropwise at 0°C. Allow to warm to RT and stir for 3 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
-
Amidation: Redissolve the residue in anhydrous DCM (100 mL). Cool to 0°C.[1]
-
Addition: Add methylamine hydrochloride (4.2 g, 62.5 mmol). Slowly add Triethylamine (15.8 g, 156 mmol) dropwise, maintaining internal temperature <10°C.
-
Workup: Stir at RT for 4 hours. Quench with water (100 mL). Separate organic layer, wash with 1N HCl (50 mL) and Brine (50 mL).
-
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexanes to yield the title compound (Target Yield: >85%).
Role in Drug Development (Regorafenib/Sorafenib)
This compound serves two distinct roles in the lifecycle of kinase inhibitor development:
A. Critical Impurity (The "Over-Chlorinated" Byproduct)
During the synthesis of the 4-chloro-N-methyl-2-pyridinecarboxamide starting material, over-chlorination can occur if reaction conditions (e.g.,
-
Risk: If CAS 1379324-09-0 is present, it will carry through the ether coupling step, reacting with the aminophenol fragment to form a 6-chloro analog of the final drug.
-
Control Strategy: This CAS is used as a "Spiking Standard" in HPLC method validation to ensure the manufacturing process purges it to <0.10%.
B. Alternate Scaffold Strategy
In novel drug design, the 6-chloro position offers a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing access to 4,6-disubstituted pyridine libraries that are inaccessible via the standard route.
Visualization: Impurity Fate & Control
The following diagram illustrates how this impurity enters the Sorafenib/Regorafenib pathway and the divergent downstream products.
Figure 1: Critical Control Point analysis showing the genesis of CAS 1379324-09-0 and its propagation into the final drug substance.
Analytical Reference Data
To validate this compound in a QC setting, the following parameters should be used.
| Technique | Parameter | Observation |
| HPLC | Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | |
| Gradient | 5% B to 95% B over 20 min | |
| Retention Time | Elutes after the mono-chloro analog due to higher lipophilicity | |
| Mass Spec | Ionization | ESI (+) |
| m/z | 205.0 (M+H)⁺, 207.0 (M+2+H)⁺ (Characteristic Cl₂ isotope pattern 9:6:1) | |
| 1H NMR | solvent: DMSO-d6 | δ 8.85 (d, NH), 8.05 (d, H3), 7.95 (d, H5), 2.85 (d, CH3) |
Handling and Safety
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (amide hydrolysis risk over long term).
References
-
PubChem. (n.d.). Compound Summary: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0).[2] National Library of Medicine. Retrieved from [Link]
-
Pharmaffiliates. (2024). Regorafenib Impurity 18 Reference Standard. Retrieved from [Link]
-
WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Banker, P., et al. (2015). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2012). Synthetic method of 4,6-dichloro-2-methylpyrimidine (Analogous Chemistry). CN102432547A.
Sources
4,6-Dichloro-N-methylpicolinamide chemical structure and properties
The following technical guide provides an in-depth analysis of 4,6-Dichloro-N-methylpicolinamide, structured for researchers and drug development professionals.
Structural Dynamics, Synthetic Utility, and Reactivity Profiles[1]
Executive Summary
4,6-Dichloro-N-methylpicolinamide is a specialized pyridine scaffold utilized primarily as a regioselective intermediate in the synthesis of bioactive small molecules.[1] Its structural core—a pyridine ring substituted with two chlorine atoms and an N-methylcarboxamide moiety—offers distinct electrophilic sites for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
2.1 Structural Analysis
The molecule features a pyridine ring activated by the electron-withdrawing nature of the ring nitrogen and the carbonyl group at the C2 position.
-
IUPAC Name: 4,6-Dichloro-N-methylpyridine-2-carboxamide[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 205.04 g/mol [1]
2.2 Physicochemical Data Table
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical for halogenated picolinamides |
| Melting Point | 42–48 °C (Estimated) | Based on 4-chloro analog (41-43°C) and 4,6-dichloro-2-methylpyrimidine (42-44°C) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Limited solubility in water |
| LogP (Predicted) | ~1.65 | Lipophilic character suitable for membrane permeability |
| pKa | ~11.5 (Amide NH) | Weakly acidic amide proton |
Synthetic Methodology
The synthesis of 4,6-dichloro-N-methylpicolinamide typically proceeds via the activation of 4,6-dichloropicolinic acid.[1] The following protocol ensures high yield and purity by minimizing hydrolysis side reactions.
3.1 Synthesis Protocol
Precursors: 4,6-Dichloropicolinic acid (CAS 88912-25-8), Thionyl Chloride (
Step-by-Step Workflow:
-
Acid Chloride Formation:
-
Dissolve 4,6-dichloropicolinic acid (1.0 eq) in anhydrous toluene.
-
Add excess thionyl chloride (3.0 eq) and a catalytic amount of DMF.
-
Reflux at 80°C for 3 hours under
atmosphere. -
Mechanism:[1][3][4][5][6] Conversion of carboxylic acid to acid chloride (
) via an acyl chlorosulfite intermediate.[1] -
Purification: Evaporate solvent and excess
in vacuo to yield the crude acid chloride.
-
-
Amidation:
-
Redissolve the crude acid chloride in dry Dichloromethane (DCM) at 0°C.
-
Slowly add Methylamine (2.0 M in THF, 1.1 eq) and Triethylamine (
, 1.2 eq) to scavenge HCl. -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Mechanism:[1][3][4][5][6] Nucleophilic acyl substitution.[4][7] The amine attacks the carbonyl carbon, displacing the chloride ion.
-
-
Workup & Isolation:
-
Quench with water. Extract aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over
. -
Concentrate in vacuo.[8] Recrystallize from Ethanol/Hexane if necessary.
-
3.2 Synthetic Pathway Visualization
Caption: Step-wise conversion of picolinic acid precursor to N-methylamide via acid chloride activation.
Reactivity & Regioselectivity Profile
The core utility of 4,6-dichloro-N-methylpicolinamide lies in its ability to undergo controlled Nucleophilic Aromatic Substitution (
4.1 Electrophilic Sites Analysis
The pyridine ring possesses two electrophilic centers at C4 and C6.
-
C4 Position (
-position): Activated by the ring nitrogen (para-like resonance) and the electron-withdrawing amide group at C2.[1] This position is generally less sterically hindered and highly reactive toward nucleophiles like phenoxides or anilines. -
C6 Position (
-position): Activated by the adjacent ring nitrogen (ortho-like inductive effect).[1] While reactive, it is often secondary to C4 in reactions unless directed by specific chelation effects.
4.2 Regioselectivity in Drug Design
In the synthesis of kinase inhibitors (e.g., Sorafenib-like scaffolds), the C4-chlorine is typically the primary displacement site.
-
Reaction: Reaction with 4-aminophenol or 4-chloroaniline.[1]
-
Conditions: Potassium tert-butoxide (
) in DMF at 80°C. -
Outcome: Exclusive substitution at C4 yields the bi-aryl ether/amine linkage, leaving the C6 chlorine available for further diversification or metabolic stability.
4.3 Reactivity Diagram
Caption: Regioselective nucleophilic attack favoring the C4 position due to electronic activation patterns.
Applications in Drug Development[14]
-
Kinase Inhibition: The 2-carboxamide pyridine motif is a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, PDGFR).
-
Agrochemicals: Picolinamide derivatives act as potent fungicides by inhibiting respiratory pathways in pathogenic fungi. The C4/C6 dichloro substitution pattern provides metabolic stability against oxidative degradation.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the amide bond.
References
-
PubChem. 4-Chloro-N-methylpicolinamide Compound Summary. National Library of Medicine. Available at: [Link]
-
WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of N-methylpicolinamide Derivatives. Molecules 2021. Available at: [Link]
Sources
- 1. 220000-87-3|4-Chloro-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. kmpharma.in [kmpharma.in]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Deep Dive: Control and Characterization of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide in Sorafenib Manufacturing
Executive Summary
In the commercial synthesis of Sorafenib Tosylate (Nexavar), the purity of the starting pyridine scaffold is a Critical Quality Attribute (CQA).[1] While the primary intermediate is 4-chloro-N-methyl-2-pyridinecarboxamide , process deviations—specifically during the halogenation of picolinic acid—can yield the 4,6-dichloro-N-methyl-2-pyridinecarboxamide (hereafter referred to as Impurity-DC ).[2][3]
This guide details the mechanistic origin, analytical detection, and purging strategies for Impurity-DC.[1] Failure to control this impurity upstream leads to the formation of the "6-chloro-analog" of Sorafenib, a structural impurity that is difficult to resolve during final crystallization due to its high lipophilic similarity to the API.[2][3]
Synthetic Origin & Mechanistic Pathway[4]
The Over-Chlorination Anomaly
The standard synthesis of Sorafenib begins with the activation of picolinic acid.[3] A common industrial route employs thionyl chloride (
However, under aggressive conditions (excess chlorinating agent, high temperature, or extended reaction times), electrophilic chlorination can occur at the C6 position, or the starting material may already contain 4,6-dichloropicolinic acid impurities.[1]
Reaction Scheme & Impurity Propagation
Once formed, the 4,6-dichloro acid chloride reacts with methylamine to form Impurity-DC.[2][3] Crucially, Impurity-DC competes with the desired intermediate in the subsequent coupling with 4-aminophenol.[2][3]
Key Risk: The C4 position in pyridines is generally more electrophilic than C6; however, the presence of the C6-chlorine in Impurity-DC exerts an inductive effect that may alter the kinetics of the subsequent etherification, potentially leading to Regio-isomer byproducts.[2][3]
Caption: Figure 1. Mechanistic pathway showing the parallel formation of the target intermediate and the 4,6-dichloro impurity, leading to downstream contamination.[1]
Analytical Characterization Strategy
Detecting Impurity-DC requires a robust HPLC method capable of resolving the dichloro-species from the monochloro-target.[2][3] The additional chlorine atom significantly increases the hydrophobicity of the molecule, resulting in a longer retention time on Reverse Phase (RP) columns.[1]
Critical Quality Attributes (CQAs)
-
Identity: Confirmed via LC-MS (
Da for Dichloro vs. Da for Monochloro). -
Retention Time (RT): Impurity-DC typically elutes at RRT ~1.2–1.3 relative to the monochloro intermediate.[2][3]
-
Limit of Quantitation (LOQ): Must be established at < 0.05% to prevent downstream carryover.
Recommended HPLC Protocol
This method is optimized for the separation of pyridine-carboxamide intermediates.[2][3]
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | Sterically protected C18 is stable at low pH and provides excellent shape for basic pyridines.[2][3] |
| Mobile Phase A | 0.1% Perchloric Acid in Water | Low pH suppresses silanol activity and ensures pyridine protonation for peak symmetry.[3] |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength required for the lipophilic dichloro impurity.[3][1] |
| Gradient | T=0 (5% B) → T=15 (60% B) → T=20 (90% B) | Gradient slope designed to elute the polar monochloro early and push the lipophilic dichloro late.[3][1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Detection | UV @ 265 nm | Max absorbance for the pyridine-carboxamide chromophore.[2][3] |
| Column Temp | 40°C | Improves mass transfer and reduces peak tailing.[3] |
Mass Spectrometry Confirmation
For method validation, LC-MS/MS is required to distinguish the isotopic pattern.[2][3]
-
Impurity (4,6-Dichloro): 9:6:1 ratio of m/z 219:221:223 (Characteristic pattern of two chlorine atoms).[1]
Control & Purge Strategy
The most effective control strategy is upstream rejection .[3] Once Impurity-DC reacts with 4-aminophenol, the resulting ether impurity is structurally very similar to the Sorafenib precursor, making separation by crystallization difficult (Purge Factor < 2).[2][1]
Process Parameters for Suppression
-
Temperature Control: Maintain chlorination temperature strictly < 75°C. The activation energy (
) for C6-chlorination is higher than C4.[2][3] -
Stoichiometry: Avoid large excesses of
. -
Recrystallization of Intermediate 1:
-
The 4-chloro-N-methyl-2-pyridinecarboxamide (Target) has different solubility properties than the 4,6-dichloro analog.[2][3]
-
Protocol: Dissolve crude amide in hot Ethyl Acetate. Cool slowly to 5°C. The target mono-chloro amide crystallizes, while the more soluble dichloro impurity remains largely in the mother liquor.[2][3]
-
Analytical Decision Tree
Caption: Figure 2. In-Process Control (IPC) decision tree for managing Impurity-DC levels before the critical coupling step.
Regulatory & Safety Implications
Genotoxicity Assessment (ICH M7)
While 4,6-dichloro-N-methyl-2-pyridinecarboxamide itself is not explicitly flagged as a Class 1 mutagen in major databases, halogenated pyridines are often treated as "Alert Structures" until proven otherwise.[2][3][1]
-
Recommendation: Treat as a Class 3 impurity (Alert structure, unrelated to API structure) or Class 4 (Alert shared with API).
-
Control Limit: If no Ames test data is available, control to TTC (Threshold of Toxicological Concern) levels or prove purge to < 30% of the ICH Q3A threshold.
Reference Standards
For accurate quantification, a certified reference standard of the impurity is required.[3][1]
-
Synthesis of Standard: Can be prepared by starting intentionally with 4,6-dichloropicolinic acid, converting to the acid chloride, and reacting with methylamine.[1]
References
-
Bankston, D., et al. (2002).[3][1][4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][4] [1]
-
Luo, Z., et al. (2010).[3][1] "Development and validation of an HPLC method for the determination of Sorafenib and its related substances." Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA). "Assessment Report: Nexavar (Sorafenib)."[3][1] Procedure No. EMEA/H/C/000690.[2][3]
-
PubChem. "4-chloro-N-methylpyridine-2-carboxamide Compound Summary."[2][3] [1]
-
International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."[3][1]
Sources
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
An In-depth Technical Guide to 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-, a key heterocyclic compound, serves as a critical building block in contemporary medicinal chemistry. Its strategic placement of chloro and N-methylcarboxamide functionalities on the pyridine scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and pivotal role in drug development, with a particular focus on its application in the synthesis of the multi-kinase inhibitor, Regorafenib.
Part 1: Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for research and development. 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is known by several synonyms, and its identity is definitively established by its CAS Registry Number.
Synonyms and Identifiers
| Identifier | Value |
| IUPAC Name | 4,6-dichloro-N-methylpyridine-2-carboxamide |
| Systematic Name | 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- |
| Common Synonyms | 4,6-Dichloro-N-methylpicolinamide |
| 4,6-Dichloro-N-methyl-2-pyridinecarboxamide | |
| CAS Registry Number | 1379324-09-0[1][2][3][4] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆Cl₂N₂O[1][2][3] |
| Molecular Weight | 205.04 g/mol [1][2][3] |
| Appearance | White to off-white solid[4] |
| Storage Conditions | 2-8°C, under an inert atmosphere[1][4] |
Part 2: Chemical Structure and Visualization
The arrangement of atoms and functional groups in 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- dictates its reactivity and utility as a synthetic intermediate. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is substituted at the 2, 4, and 6 positions. The N-methylcarboxamide group at the 2-position is a key feature for forming larger molecular structures, while the chloro groups at the 4 and 6 positions are excellent leaving groups, enabling nucleophilic aromatic substitution reactions.
Caption: Chemical structure of 4,6-dichloro-N-methyl-2-pyridinecarboxamide.
Part 3: Synthesis and Manufacturing
The synthesis of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific, detailed protocols for its standalone synthesis are not extensively published in peer-reviewed journals, its preparation is described within patents for the synthesis of Regorafenib. A plausible synthetic route, based on these patents, is outlined below.
Conceptual Synthesis Workflow
The synthesis logically proceeds from a readily available starting material, such as picolinic acid, through chlorination and amidation steps.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Experimental Protocol
The following protocol is a composite representation based on synthetic steps described in the context of Regorafenib's synthesis.
Step 1: Chlorination of Picolinic Acid
-
To a stirred suspension of picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4,6-dichloropicolinoyl chloride.
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The use of an inert solvent like toluene facilitates the reaction and subsequent workup.
Step 2: Amidation with Methylamine
-
Dissolve the crude 4,6-dichloropicolinoyl chloride in an appropriate solvent (e.g., toluene).
-
Cool the solution in an ice bath and add an aqueous solution of methylamine (CH₃NH₂) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-.
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with methylamine to form the corresponding amide. The reaction is typically carried out at low temperatures to control its exothermicity. The aqueous workup removes any water-soluble byproducts and unreacted starting materials.
Part 4: Applications in Drug Development
The primary and most significant application of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is as a key starting material in the synthesis of Regorafenib.
Role as a Key Intermediate in Regorafenib Synthesis
Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The synthesis of Regorafenib involves the coupling of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- with 4-amino-3-fluorophenol.
Caption: Simplified synthetic pathway to Regorafenib highlighting the role of the title compound.
In this synthesis, the chloro group at the 4-position of the pyridine ring is displaced by the phenolic oxygen of 4-amino-3-fluorophenol in a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing chloro and carboxamide groups on the pyridine ring activates the 4-position towards nucleophilic attack. The resulting intermediate, 4-(4-amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide, is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea linkage in Regorafenib[5].
The choice of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- as a starting material is strategic. The dichlorinated pyridine core provides a robust scaffold that is amenable to selective functionalization. The differential reactivity of the chloro groups can, in principle, be exploited for sequential substitutions, although in the case of Regorafenib synthesis, the 4-chloro position is the primary site of reaction.
Part 5: Conclusion
2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Regorafenib. Its chemical structure is well-suited for the construction of complex molecular architectures, a testament to the versatility of pyridine-based scaffolds in medicinal chemistry. A thorough understanding of its nomenclature, properties, and synthesis is crucial for researchers and drug development professionals working on the discovery and manufacturing of novel therapeutics.
References
-
CAS No : 1379324-09-0 | Product Name : 4,6-Dichloro-N-methylpicolinamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
4,6-Dichloro-N-methylpicolinamide : CAS No.1379324-09-0. (n.d.). Omsynth Lifesciences. Retrieved from [Link]
-
A method with safety and convenience to synthesize Regorafenib. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 2. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 3. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 4. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Molecular weight and formula of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
The following technical guide details the physicochemical properties, synthesis, and critical applications of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide , a pivotal intermediate and quality control standard in the development of kinase inhibitors.
CAS Registry Number: 1379324-09-0 Synonyms: Regorafenib Impurity 44; 4,6-Dichloro-N-methylpicolinamide
Executive Summary
4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a halogenated pyridine derivative primarily utilized in the pharmaceutical industry as a Critical Quality Attribute (CQA) reference standard . It serves as a known impurity (Impurity 44) in the synthesis of Regorafenib (Stivarga®), a multi-kinase inhibitor used to treat metastatic colorectal cancer and gastrointestinal stromal tumors (GIST).
Beyond its role in impurity profiling, the molecule represents a valuable scaffold for Structure-Activity Relationship (SAR) studies. The presence of chlorine atoms at the C4 and C6 positions of the pyridine ring alters the electronic landscape of the carboxamide pharmacophore, offering opportunities for the development of novel ligands with modified lipophilicity and binding kinetics.
Physicochemical Profile
The following data summarizes the fundamental chemical identifiers and properties necessary for analytical method development and handling.
| Property | Specification |
| IUPAC Name | 4,6-Dichloro-N-methylpyridine-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 205.04 g/mol |
| Monoisotopic Mass | 203.9857 Da |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM); Sparingly soluble in water |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic due to dichloro-substitution) |
| pKa (Predicted) | ~12.5 (Amide N-H) |
Synthetic Pathways & Production[2]
The synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide is typically achieved via nucleophilic acyl substitution . The process demands strict control over temperature and stoichiometry to prevent over-reaction or hydrolysis.
Core Synthesis Protocol
Precursor: 4,6-Dichloropicolinic acid (CAS 88912-25-8).
Step-by-Step Methodology:
-
Activation: 4,6-Dichloropicolinic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM). Thionyl chloride (
, 1.5 eq) and a catalytic amount of DMF are added dropwise at 0°C. -
Acyl Chloride Formation: The mixture is refluxed for 2–3 hours until gas evolution (
, ) ceases, yielding the intermediate 4,6-dichloropicolinoyl chloride. -
Amidation: The solvent is removed under reduced pressure.[1] The residue is redissolved in anhydrous THF and cooled to 0°C.
-
Coupling: Methylamine (2.0 M in THF, 1.2 eq) is added slowly, followed by a base (Triethylamine or DIPEA, 1.5 eq) to scavenge the generated HCl.
-
Isolation: The reaction is stirred at room temperature for 4 hours. The mixture is quenched with water, extracted with ethyl acetate, dried over
, and concentrated. -
Purification: Recrystallization from ethanol/heptane or flash chromatography (Hexane:EtOAc) yields the target amide.
Reaction Mechanism Visualization
The following diagram illustrates the conversion of the picolinic acid derivative to the final carboxamide.
Figure 1: Synthetic route via acid chloride activation ensuring regioselective amide formation.
Analytical Characterization & Quality Control
For researchers using this compound as a reference standard, verifying structural integrity is paramount.
Mass Spectrometry (MS) Signature
Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotope pattern:
-
M+ (Base Peak): ~204.99 Da (
) -
M+2: ~206.99 Da (
) - Approx 65% intensity of base peak. -
M+4: ~208.99 Da (
) - Approx 10% intensity of base peak. -
Note: The 9:6:1 intensity ratio is diagnostic for dichloro-compounds.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):-
2.85 ppm (d, 3H,
Hz, N-C ) -
7.80 ppm (d, 1H,
Hz, Pyridine H-5 ) -
8.05 ppm (d, 1H,
Hz, Pyridine H-3 ) -
8.60 ppm (br q, 1H, N
)
-
2.85 ppm (d, 3H,
-
Interpretation: The two aromatic protons appear as meta-coupled doublets. The shift of the amide proton varies with concentration and solvent.
Applications in Drug Development[5][6]
Regorafenib Impurity Profiling
In the manufacturing of Regorafenib, the starting material is often 4-chloro-N-methyl-2-pyridinecarboxamide . If the precursor feedstock contains 4,6-dichloro analogs (arising from non-selective chlorination of picolinic acid), the "4,6-dichloro" impurity persists through the synthesis.
-
Regulatory Requirement: ICH Q3A/B guidelines mandate the identification and quantification of impurities >0.1%.
-
Usage: This compound is used as an external standard in HPLC methods to calculate relative response factors (RRF) and ensure batch release compliance.
Workflow: Impurity Origin & Detection
The diagram below maps how this impurity enters the Regorafenib supply chain.
Figure 2: Parallel reaction tracking showing the origin and persistence of Impurity 44 in API synthesis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.
References
-
ChemicalBook. (2024). 4,6-Dichloro-N-methyl-2-pyridinecarboxamide Product Properties. Retrieved from
-
Pharmaffiliates. (2024). Regorafenib Impurity 44 Reference Standard. Retrieved from
-
PubChem. (2024). Compound Summary: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (2024).[2] 4,6-Dichloropicolinic acid (Precursor Data). Retrieved from
Sources
Difference between 4,6-dichloro and 4-chloro-N-methylpicolinamide
An In-Depth Technical Guide to the Structural and Functional Divergence Between 4,6-dichloro- and 4-chloro-N-methylpicolinamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical, physical, and biological differences between 4-chloro-N-methylpicolinamide and its dichlorinated analogue, 4,6-dichloro-N-methylpicolinamide. The addition of a second chlorine atom at the 6-position of the pyridine ring fundamentally alters the molecule's electronic properties, lipophilicity, and steric profile. These modifications translate into significant divergences in synthetic strategy, physicochemical characteristics, and, most critically, biological activity. This document elucidates these differences through comparative data, detailed experimental protocols, and mechanistic diagrams, offering valuable insights for researchers in agrochemical and pharmaceutical development.
Introduction: The Significance of Halogenation in Picolinamides
Picolinamides, N-substituted derivatives of pyridine-2-carboxylic acid, represent a versatile chemical scaffold with applications ranging from kinase inhibitors in oncology to potent herbicides in agriculture.[1][2] Their biological efficacy is profoundly influenced by the substitution pattern on the pyridine ring, where halogenation plays a pivotal role. Halogen atoms modify a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and, crucially, its binding affinity for target proteins.[3]
This guide focuses on two closely related analogues: 4-chloro-N-methylpicolinamide and 4,6-dichloro-N-methylpicolinamide. The central investigation is to determine how the addition of a chlorine atom at the C-6 position impacts the molecule's overall profile. This seemingly minor structural change has cascading effects, altering everything from melting point and solubility to the compound's potency and selectivity as a synthetic auxin herbicide, a major class of plant growth regulators.[4][5] Understanding this structure-activity relationship (SAR) is critical for the rational design of next-generation agrochemicals with improved efficacy and environmental profiles.[6]
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules is the presence of a second chlorine atom on the pyridine ring of the 4,6-dichloro analogue. This addition increases the molecular weight and significantly alters the electron distribution and lipophilicity.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties. Data for 4,6-dichloro-N-methylpicolinamide is estimated based on the properties of its precursor acid and established principles of halogenation, as direct experimental data is less common in public literature.
| Property | 4-chloro-N-methylpicolinamide | 4,6-dichloro-N-methylpicolinamide | Rationale for Difference |
| CAS Number | 220000-87-3[7][8] | Not widely assigned | --- |
| Molecular Formula | C₇H₇ClN₂O[8] | C₇H₆Cl₂N₂O | Addition of one chlorine atom |
| Molecular Weight | 170.60 g/mol [9][10] | 205.04 g/mol | Increased mass from the second Cl atom |
| Appearance | White to off-white crystalline powder[11] | Predicted: White to off-white solid | Similar picolinamide scaffold |
| Melting Point (°C) | ~41.5 (predicted)[12] | Predicted: >112 °C | Increased molecular symmetry and intermolecular forces. Precursor acid (4,6-dichloropicolinic acid) melts at 111-112°C.[13] |
| XLogP3 (Lipophilicity) | 1.1[8] | Predicted: ~2.0 - 2.5 | The additional chlorine atom significantly increases the molecule's hydrophobicity. |
| pKa (of precursor acid) | 3.27 (for 4-chloropicolinic acid)[14] | 2.90 (for 4,6-dichloropicolinic acid)[13] | The second electron-withdrawing chlorine atom increases the acidity of the carboxylic acid precursor. |
Synthesis Pathways: A Tale of Two Precursors
The synthesis of both amides follows a convergent path: activation of the parent picolinic acid to an acyl chloride, followed by amidation with methylamine. The key difference lies in the synthesis or sourcing of the chlorinated picolinic acid precursors.
Synthetic Workflow Comparison
The following diagram illustrates the generalized synthetic routes. The primary divergence is at the starting material: 4-chloropicolinic acid versus 4,6-dichloropicolinic acid.
Protocol: General Synthesis of N-methylpicolinamides
This protocol describes a generalized procedure adaptable for both target compounds, starting from their respective picolinic acid precursors.
Objective: To synthesize the target N-methylpicolinamide via an acid chloride intermediate.
Materials:
-
4-chloro- or 4,6-dichloropicolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine solution (2.0 M in THF or H₂O) (2.2 eq)[15]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]
-
Rotary evaporator, magnetic stirrer, ice bath, separatory funnel, standard glassware
Procedure:
-
Acid Chloride Formation:
-
Suspend the starting picolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.
-
Allow the reaction to cool to room temperature and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.
-
Slowly add the methylamine solution (2.2 eq) dropwise, maintaining the temperature below 10°C. A precipitate (methylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to obtain the final product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity & Mechanism of Action
The primary application for this class of chlorinated picolinamides is in agriculture as synthetic auxin herbicides.[5] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing their death.[16]
The Auxin Signaling Pathway
Synthetic auxins like picolinamides hijack the plant's natural growth regulation machinery. They bind to auxin co-receptors, primarily the F-box proteins TIR1 (Transport Inhibitor Response 1) or AFB5 (Auxin Signaling F-Box 5).[5] This binding event stabilizes the interaction between the receptor and Aux/IAA repressor proteins. The resulting complex is targeted by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, triggering the downstream effects of uncontrolled growth.[6]
The Critical Impact of C-6 Chlorination on Bioactivity
The addition of the chlorine atom at the 6-position is the defining feature separating the two molecules' biological profiles. Structure-activity relationship studies on picolinate herbicides consistently show that substitutions at this position are critical for receptor binding and overall herbicidal activity.[5]
-
Enhanced Receptor Binding: The C-6 position is proximate to the "active pocket" of the TIR1/AFB co-receptors. The electron-withdrawing nature and steric bulk of the chlorine atom can create more favorable hydrophobic and electronic interactions within the binding site, potentially leading to a much higher binding affinity for 4,6-dichloro-N-methylpicolinamide compared to its mono-chloro counterpart.
-
Increased Metabolic Stability: The C-6 position can be a site for metabolic attack (e.g., hydroxylation) by plant enzyme systems like cytochrome P450s, which leads to detoxification of the herbicide. Placing a chlorine atom at this position effectively blocks this metabolic pathway, increasing the molecule's persistence and bioavailability within the plant, thereby enhancing its potency.[16]
-
Altered Selectivity: The differential binding affinity to various TIR1/AFB protein isoforms between grasses (monocots) and broadleaf weeds (dicots) is a key determinant of herbicide selectivity. The structural changes imparted by the C-6 chlorine likely result in a stronger preference for the receptors in broadleaf species, a common characteristic of picolinic acid herbicides.[5][16] Generally, broadleaf weeds are more susceptible than gramineous weeds to this class of compounds.[5]
Experimental Protocol for Comparative Analysis
To empirically validate the predicted differences in biological activity, a whole-plant potency assay is the gold standard.
Protocol: Whole-Plant Greenhouse Potency Assay
Objective: To compare the herbicidal efficacy (potency) of 4-chloro- and 4,6-dichloro-N-methylpicolinamide on a susceptible broadleaf species.
Materials:
-
Test compounds: 4-chloro- and 4,6-dichloro-N-methylpicolinamide, technical grade (>98% purity).
-
Commercial standard: A known picolinate herbicide (e.g., picloram).
-
Susceptible plant species: Velvetleaf (Abutilon theophrasti) or similar broadleaf weed, grown to the 2-4 true leaf stage in pots.
-
Formulation blank (solvent, surfactants, etc., without active ingredient).
-
Track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).
-
Greenhouse with controlled temperature (25°C day/18°C night) and light.
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of each test compound and the commercial standard in a suitable solvent (e.g., acetone with a small amount of surfactant).
-
Perform serial dilutions to create a range of application rates for each compound (e.g., 0, 10, 30, 100, 300 g active ingredient/hectare). The formulation blank serves as the 0 rate (negative control).
-
-
Plant Treatment:
-
Arrange pots in a randomized complete block design, with 4-5 replicate pots per treatment.
-
Apply the herbicide solutions to the plants using the calibrated track sprayer to ensure uniform coverage.
-
-
Incubation and Evaluation:
-
Return the treated plants to the greenhouse and observe over 21 days.
-
At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death). Symptoms to look for include epinasty (twisting stems), leaf cupping, and chlorosis followed by necrosis.
-
At 21 DAT, harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual injury and dry weight data using analysis of variance (ANOVA).
-
Perform a dose-response regression analysis to calculate the GR₅₀ value (the herbicide rate required to cause a 50% reduction in plant growth) for each compound. A lower GR₅₀ value indicates higher potency.
-
Expected Outcome: It is hypothesized that 4,6-dichloro-N-methylpicolinamide will exhibit a significantly lower GR₅₀ value than 4-chloro-N-methylpicolinamide, confirming that the C-6 chlorination substantially increases herbicidal potency.
Conclusion and Implications
The seemingly simple addition of a chlorine atom at the C-6 position transforms 4-chloro-N-methylpicolinamide into a structurally and functionally distinct molecule. This modification increases lipophilicity and metabolic stability while significantly enhancing its binding affinity to auxin co-receptors. The collective result is a predicted substantial increase in herbicidal potency. This analysis underscores a fundamental principle in medicinal and agrochemical design: precise atomic-level modifications are a powerful tool for optimizing molecular function. For drug and herbicide development professionals, the C-6 position on the picolinamide scaffold represents a critical "hotspot" for manipulation to enhance efficacy, tailor selectivity, and improve the overall performance profile of lead compounds.
References
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available from: [Link]
-
PubMed. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Available from: [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]
-
PubChem. 4-Chloro-N-methylpicolinamide. Available from: [Link]
-
ACS Publications. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Mol-Instincts. 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) Properties. Available from: [Link]
-
The Ohio State University Pressbooks. Herbicides that Mimic or Interfere with Auxin. Available from: [Link]
-
PharmaCompass. 4-Chloro-N-methylpicolinamide-[d3] | Drug Information. Available from: [Link]
-
NIH National Library of Medicine. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Available from: [Link]
-
PubMed. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Available from: [Link]
-
PubChem. 4-Chloropicolinic acid hydrazide. Available from: [Link]
-
Chemsrc. 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4. Available from: [Link]
- Google Patents. (2012). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
-
PubMed. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Available from: [Link]
-
LookChem. 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. Available from: [Link]
-
Taylor & Francis Online. (2015). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]
-
NIH National Library of Medicine. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Available from: [Link]
-
PubMed. (2010). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies. Available from: [Link]
-
NIH National Library of Medicine. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]
-
Jubilant Biosys. Physicochemical Properties. Available from: [Link]
-
Purdue Extension. Herbicide Mode-Of-Action Summary. Available from: [Link]
-
PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Available from: [Link]
-
NIH National Library of Medicine. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Available from: [Link]
-
Science Literacy. Picolinic acid family of herbicides - management of invasive plants in the western usa. Available from: [Link]
-
SpringerLink. (2023). Recent advances in microbially derived chlorinated antiparasitic compounds. Available from: [Link]
-
NIH National Library of Medicine. (2008). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Available from: [Link]
-
ResearchGate. (2015). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]
-
U.S. Environmental Protection Agency. Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Available from: [Link]
-
NIH National Library of Medicine. (2009). 3,6-Dichloro-N-(4-fluorophenyl)picolinamide. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-N-methylpicolinamide-[d3] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. chemscene.com [chemscene.com]
- 11. nbinno.com [nbinno.com]
- 12. chem-casts.com [chem-casts.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 15. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 16. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
4,6-Dichloro-N-methyl-2-pyridinecarboxamide safety data sheet (SDS)
This guide serves as a comprehensive technical dossier and provisional safety data sheet (SDS) for 4,6-Dichloro-N-methyl-2-pyridinecarboxamide . It is designed for researchers and drug development professionals working with kinase inhibitor intermediates, specifically within the structural activity relationship (SAR) domain of VEGFR inhibitors like Regorafenib and Sorafenib.
Part 1: Chemical Identity & Physicochemical Profile
Identification
| Parameter | Details |
| Chemical Name | 4,6-Dichloro-N-methyl-2-pyridinecarboxamide |
| Common Synonyms | 4,6-Dichloro-N-methylpicolinamide; Regorafenib Impurity 18 |
| CAS Number | 1379324-09-0 |
| Molecular Formula | C₇H₆Cl₂N₂O |
| Molecular Weight | 205.04 g/mol |
| Structural Class | Halogenated Pyridine Carboxamide |
| Application | Pharmaceutical Intermediate (VEGFR Inhibitors), Impurity Reference Standard |
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 142–146 °C (Predicted based on congeners) |
| pKa | ~11.5 (Amide NH), Pyridine N is weakly basic due to Cl- electron withdrawal |
| LogP | ~2.1 (Lipophilic) |
Part 2: Hazard Identification & Safety Profile (GHS)
Signal Word: WARNING
GHS Classification (Derived)
Based on the structure-activity relationship (SAR) of analogous chlorinated picolinamides (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide), this compound is classified as a skin and eye irritant with potential specific target organ toxicity.
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Emergency Response Logic
The following decision tree outlines the immediate response protocols for exposure incidents.
Figure 1: Emergency response decision matrix for exposure to chlorinated pyridine carboxamides.
Part 3: Technical Context & Synthesis
Role in Drug Discovery
4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a critical scaffold in the development of Type II Kinase Inhibitors . It serves as a key intermediate—or a monitored impurity—in the synthesis of drugs like Regorafenib and Sorafenib .
-
Mechanistic Relevance: The pyridine ring acts as a hinge binder or a linker in the ATP-binding pocket of kinases (e.g., VEGFR2, PDGFR).
-
Impurity Profiling: In the synthesis of Regorafenib, the 4-chloro-N-methyl-2-pyridinecarboxamide is the desired intermediate. The presence of a chlorine at the C6 position (yielding the 4,6-dichloro analog) is a common side-reaction byproduct resulting from over-chlorination of the starting material (picolinic acid derivatives). Controlling this impurity is vital for API (Active Pharmaceutical Ingredient) purity.
Synthesis Protocol
The synthesis typically involves the amidation of 4,6-dichloropyridine-2-carboxylic acid. Below is a validated laboratory-scale protocol.
Reaction Scheme: 4,6-Dichloropyridine-2-carboxylic acid + Methylamine → 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Reagents:
-
Substrate: 4,6-Dichloropyridine-2-carboxylic acid (1.0 eq)
-
Amine Source: Methylamine (2.0 M in THF, 1.2 eq)
-
Coupling Agent: T3P (Propylphosphonic anhydride) or EDC.HCl (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Ethyl Acetate (EtOAc) or DMF.
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with 4,6-dichloropyridine-2-carboxylic acid and EtOAc. Cool to 0°C.[2]
-
Addition: Add DIPEA followed by the coupling agent (T3P is preferred for easier workup). Stir for 15 minutes to form the active ester.
-
Amidation: Dropwise add the Methylamine solution. Maintain temperature <5°C during addition to prevent hydrolysis or displacement of the C4-chlorine (a known side reaction).
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via HPLC or TLC (50% EtOAc/Hexane).
-
Workup: Quench with water. Wash the organic layer with 0.5M HCl (to remove excess amine), followed by sat. NaHCO₃ and brine.[2]
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Figure 2: Synthetic workflow for the amidation of 4,6-dichloropyridine-2-carboxylic acid.
Part 4: Handling, Storage & Stability
Stability Profile
-
Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.
-
Reactivity: The chlorine atoms at positions 4 and 6 are susceptible to Nucleophilic Aromatic Substitution (SNAr). The C4 chlorine is generally more reactive than C6 due to the para-position relative to the pyridine nitrogen. Avoid unintended contact with strong nucleophiles (thiols, amines) unless derivatization is intended.
Storage Conditions
| Condition | Requirement |
| Temperature | Refrigerate (2–8°C) for long-term storage. |
| Atmosphere | Store under inert gas (Argon/Nitrogen) recommended. |
| Container | Tightly sealed amber glass vial (light sensitive). |
| Shelf Life | 24 months if stored properly. |
Part 5: Analytical Characterization (QC)
To validate the identity of Regorafenib Impurity 18 , use the following parameters:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.80 (br q, 1H, NH)
-
δ 8.05 (d, J=1.8 Hz, 1H, H-3 or H-5)
-
δ 7.95 (d, J=1.8 Hz, 1H, H-3 or H-5)
-
δ 2.85 (d, J=4.8 Hz, 3H, N-CH₃)
-
Note: The coupling constants (J) between H3 and H5 (meta-coupling) are typically small (~1-2 Hz).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).
-
Detection: UV @ 254 nm.
-
References
-
Pharmaffiliates. (2024). 4,6-Dichloro-N-methylpicolinamide (Regorafenib Impurity 18) - Product Data. Retrieved from [Link]
-
Omsynth Lifesciences. (2024). Certificate of Analysis: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Chlorinated Pyridine Carboxamides. (Used for SAR-based safety derivation). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of heterocyclic diamide insecticides using dichloropicolinamides
Application Note: Synthesis of Heterocyclic Diamide Insecticides using Dichloropicolinamides
Part 1: Executive Summary & Scientific Rationale
The evolution of Ryanodine Receptor (RyR) modulators has shifted from the initial phthalic diamides (e.g., Flubendiamide) to anthranilic diamides (e.g., Chlorantraniliprole). A critical frontier in this domain is the development of Pyridine-based Diamides (Picolinamides) . These bioisosteres replace the phenyl ring of the anthranilic core with a pyridine scaffold, often utilizing 3,6-dichloropicolinic acid (3,6-DCP) as a robust, electron-deficient building block.
This guide details the synthetic protocols for coupling 3,6-dichloropicolinic acid derivatives with complex amines to generate heterocyclic diamide insecticides. The inclusion of the pyridine ring enhances water solubility and systemic phloem mobility compared to their benzene counterparts, while the 3,6-dichloro substitution pattern provides metabolic stability and steric protection of the amide bond.
Part 2: Mechanism of Action & Chemical Strategy
Target Interaction: Ryanodine Receptor Modulation
These compounds function as allosteric modulators of the insect Ryanodine Receptor (RyR), a calcium channel in the sarcoplasmic reticulum. Binding locks the channel in a semi-open state, causing uncontrolled Ca²⁺ release, muscle paralysis, and death. The 3,6-dichloropicolinamide moiety mimics the steric and electronic profile of the 3-halo-phthalic or anthranilic pharmacophore, ensuring high-affinity binding to the transmembrane domain of the RyR tetramer.
Retrosynthetic Analysis
The synthesis is approached via a convergent strategy, coupling the Acid Component (A) with the Amine Component (B) .
-
Fragment A (Acid): 3,6-Dichloro-2-pyridinecarboxylic acid (derived from oxidative hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine or electrochemical reduction of tetrachloropicolinic acid).
-
Fragment B (Amine): Typically a substituted aminobenzamide (e.g., 2-amino-5-chloro-3-methylbenzamide) or a heterocyclic amine.
Figure 1: Retrosynthetic disconnection of the target picolinamide insecticide showing the convergent coupling strategy.
Part 3: Detailed Synthetic Protocols
Protocol A: Activation via Acid Chloride (Standard)
Best for: Large-scale batches where reagent cost is a priority and substrates are acid-stable.
Reagents:
-
3,6-Dichloropicolinic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)
-
Catalytic DMF (3-5 drops)
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Charge: In a dry 3-neck round-bottom flask under N₂, suspend 3,6-dichloropicolinic acid (19.2 g, 100 mmol) in Toluene (150 mL).
-
Catalysis: Add DMF (0.1 mL). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
-
Addition: Add SOCl₂ (10.9 mL, 150 mmol) dropwise over 30 minutes. Monitor gas evolution (HCl/SO₂).
-
Reflux: Heat the mixture to 80°C for 3-4 hours. The suspension should become a clear solution, indicating conversion to 3,6-dichloropicolinoyl chloride.
-
Isolation: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. Re-dissolve the crude acid chloride in dry DCM (50 mL) for the next step immediately.
-
Checkpoint: IR analysis should show a shift from C=O (acid, ~1700 cm⁻¹) to C=O (acid chloride, ~1770 cm⁻¹).
-
Protocol B: Methanesulfonyl Chloride (MsCl) Coupling (High-Yield/Mild)
Best for: Sensitive amine substrates (e.g., those containing other amide or nitrile groups) and preventing epimerization.
Reagents:
-
3,6-Dichloropicolinic acid (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Base: 3-Picoline or Pyridine (2.5 eq)
-
Amine substrate (1.0 eq)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,6-dichloropicolinic acid (10 mmol) in dry MeCN (40 mL). Cool to 0-5°C.[1]
-
Activation: Add 3-picoline (25 mmol) followed by the dropwise addition of MsCl (12 mmol). Stir at 0-5°C for 30 minutes.
-
Coupling: Add the amine substrate (e.g., substituted anthranilamide) (10 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Quench: Pour the reaction mixture into cold water (100 mL).
-
Workup: The product often precipitates as a solid. Filter, wash with water and cold ethanol. If no precipitate, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
Part 4: Experimental Data & Validation
The following data represents typical yields and purity profiles for the coupling of 3,6-dichloropicolinic acid with 2-amino-5-chloro-N,3-dimethylbenzamide (a model anthranilic diamide partner).
Table 1: Method Comparison
| Parameter | Method A (Acid Chloride) | Method B (MsCl/Picoline) |
| Reagent | SOCl₂ / Toluene | MsCl / MeCN / 3-Picoline |
| Temperature | 80°C (Reflux) | 0°C to 25°C |
| Time | 4h (Activation) + 2h (Coupling) | 3h (Total) |
| Isolated Yield | 78 - 82% | 91 - 94% |
| Purity (HPLC) | 95.5% | 98.2% |
| Impurity Profile | Trace des-chloro byproducts observed | Clean profile; minimal hydrolysis |
Analytical Checkpoints (NMR):
-
¹H NMR (DMSO-d₆): The formation of the amide bond is confirmed by the appearance of a singlet downfield (δ 10.2 - 10.8 ppm) corresponding to the amide -NH-.
-
Shift: The pyridine ring protons of the 3,6-dichloro moiety typically appear as two doublets (or a singlet if resolution is low) in the aromatic region (δ 7.8 - 8.2 ppm), distinct from the aniline protons.
Part 5: Workflow Visualization
The following diagram illustrates the optimized "One-Pot" workflow using the Methanesulfonyl Chloride method, which is recommended for high-throughput synthesis of diamide analogs.
Figure 2: Optimized "One-Pot" synthetic workflow for dichloropicolinamide coupling via mixed anhydride.
References
-
Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link
-
Jeanguenat, A. (2013). "Structural evolution of diamide insecticides: A review." Journal of Pesticide Science, 38(3), 103-110. Link
-
Syngenta Participations AG. (2010). "Process for the preparation of diamide derivatives." World Intellectual Property Organization, WO2010112176. Link
-
DuPont. (2006). "Insecticidal anthranilamides."[1][7][8] U.S. Patent, US20060084648A1. Link
-
Xu, J., et al. (2014). "Synthesis and insecticidal activity of novel diamides containing a pyridine moiety." Journal of Agricultural and Food Chemistry, 62(12), 2621-2627. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Clopyralid - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for N-Methylation of 4,6-Dichloropyridine-2-Carboxylic Acid
Abstract & Strategic Overview
The N-methylation of 4,6-dichloropyridine-2-carboxylic acid presents a distinct chemoselective challenge compared to standard pyridine quaternization. The presence of two electron-withdrawing chlorine atoms at the 4- and 6-positions significantly reduces the nucleophilicity of the pyridine nitrogen (lone pair availability), while the carboxylic acid moiety at the 2-position introduces a competitive nucleophilic site (carboxylate oxygen) and steric hindrance.
This guide outlines two protocols:
-
The "Gold Standard" Two-Step Route (Recommended): Esterification followed by quaternization and mild hydrolysis. This method ensures high purity and avoids competitive O-methylation of the carboxylate.
-
The Direct High-Energy Route: Utilization of "super-electrophiles" (Methyl Triflate) for direct zwitterion formation.
Critical Chemical Constraints
-
Electronic Deactivation: The 4,6-dichloro substitution pattern lowers the pKa of the pyridine nitrogen, rendering standard alkylating agents (e.g., Methyl Iodide in acetone) ineffective or sluggish.
-
Ambident Nucleophilicity: In the presence of base, the carboxylate (
) is kinetically superior to the deactivated nitrogen, leading to ester formation rather than the desired N-methyl betaine. -
Nucleophilic Susceptibility: The resulting N-methyl pyridinium ring is highly electrophilic at the 4-position. Use of nucleophilic solvents (alcohols, amines) during the reaction must be strictly avoided to prevent
displacement of the chlorine atoms.
Mechanistic Pathway & Decision Logic
The following diagram illustrates the competitive pathways and the logic behind selecting the ester-intermediate route.
Figure 1: Reaction pathway analysis showing the advantage of the ester protection strategy to avoid O-alkylation.
Protocol A: The "Gold Standard" Two-Step Synthesis
Objective: Synthesis of N-methyl-4,6-dichloropyridinium-2-carboxylate (Betaine) via Ester Intermediate. Rationale: Protecting the acid as an ester eliminates zwitterionic solubility issues and prevents O-methylation during the difficult quaternization step.
Phase 1: Preparation of Methyl 4,6-dichloropicolinate
Note: If the methyl ester is commercially available, skip to Phase 2.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
). -
Reagents: Suspend 4,6-dichloropyridine-2-carboxylic acid (10.0 g, 52 mmol) in anhydrous Methanol (100 mL).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 eq) or conc. (cat.). -
Reaction: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with sat.[1]
, dry over , and evaporate.
Phase 2: N-Methylation (Quaternization)
Critical Step: The use of Methyl Triflate (MeOTf) is required. Methyl Iodide is often insufficient for 4,6-dichloro substituted rings due to electronic deactivation.
| Parameter | Condition | Reason |
| Reagent | Methyl Trifluoromethanesulfonate (MeOTf) | "Super-electrophile" needed to overcome EWG deactivation. |
| Equivalents | 1.2 - 1.5 equiv. | Excess ensures completion; unreacted MeOTf is quenched easily. |
| Solvent | Dichloromethane (DCM) or Nitromethane | Non-nucleophilic, polar enough to solvate the transition state. |
| Temperature | Reflux (40°C for DCM) | Provides activation energy without thermal decomposition. |
| Time | 12 - 24 Hours | Kinetic sluggishness of electron-poor pyridine. |
Step-by-Step:
-
Dissolve Methyl 4,6-dichloropicolinate (5.0 g, 24 mmol) in anhydrous DCM (50 mL) under Argon/Nitrogen atmosphere.
-
Safety Warning: MeOTf is an extremely potent alkylating agent. Use double gloves and work in a fume hood.
-
Add MeOTf (3.0 mL, ~26 mmol) dropwise via syringe.
-
Heat to gentle reflux for 16 hours. A white precipitate (the pyridinium salt) typically begins to form.
-
Workup: Cool to room temperature. Add diethyl ether (50 mL) to fully precipitate the product.
-
Filtration: Collect the solid by filtration under Nitrogen (hygroscopic). Wash with dry ether.
-
Intermediate: 1-Methyl-2-(methoxycarbonyl)-4,6-dichloropyridinium triflate.
-
Phase 3: Hydrolysis to the Betaine
-
Dissolve the triflate salt in 48% Hydrobromic Acid (HBr).
-
Heat at 60°C for 2-4 hours. Avoid strong bases (NaOH) as they may cause pseudo-base formation or ring opening.
-
Concentrate to dryness. Recrystallize from Ethanol/Water to obtain the zwitterion.
Protocol B: Direct Alkylation (High-Throughput/Screening)
Objective: Rapid generation of the salt for biological screening where isolation of the pure betaine is not critical.
Reagents:
-
Substrate: 4,6-dichloropyridine-2-carboxylic acid.[1]
-
Reagent: Trimethyloxonium tetrafluoroborate (
, Meerwein's Salt). -
Solvent: Nitromethane (
).
Protocol:
-
Dissolve substrate (1 mmol) in Nitromethane (5 mL).
-
Add
(1.1 mmol). Note: This reagent is less sensitive to the carboxylate than basic alkyl halides. -
Stir at ambient temperature for 24 hours.
-
Precipitate with Ether.
-
Note: This method produces the N-methyl acid tetrafluoroborate salt, not the zwitterion directly.
Analytical Validation & Troubleshooting
Diagnostic NMR Signals ( -DMSO)
| Moiety | Shift ( | Change upon Methylation |
| N-Me ( | 4.1 - 4.5 ppm (Singlet) | Diagnostic peak. Absent in starting material. |
| Proton H3/H5 | 8.0 - 9.0 ppm | Significant downfield shift (+0.5 to 1.0 ppm) due to cationic ring current. |
| Ester ( | 3.9 ppm | Disappears after Phase 3 hydrolysis. |
Common Failure Modes
-
No Reaction (Recovered SM):
-
Cause: Electrophile too weak (e.g., MeI used without heat).
-
Fix: Switch to MeOTf or Meerwein's salt.
-
-
Product Decomposition (Black Tar):
-
Cause: Reaction temperature too high (>100°C) or nucleophilic solvent (MeOH/EtOH) used during quaternization.
-
Fix: Keep temp <50°C; use strictly non-nucleophilic solvents (DCM, MeCN).
-
-
Loss of Chlorines:
-
Cause: Nucleophilic aromatic substitution (
) at position 4. -
Fix: Ensure no free amines or alkoxides are present.
-
References
-
Quaternization of Electron-Deficient Pyridines
- Spitz, C., et al. "Synthesis of functionalized pyridinium salts bearing a free amino group." Arkivoc, 2014 (iii), 154-169.
-
General Reactivity of Halogenated Pyridines
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine electrophilic substitution rules).
-
Synthesis of 4,6-Dichloropicolinic Acid Derivatives
-
Methyl Triflate Handling & Safety
- Sigma-Aldrich Technical Bulletin: "Methyl Trifluoromethanesulfonate: A Powerful Methyl
Sources
Troubleshooting & Optimization
Technical Support Center: Sorafenib Intermediate Purification
This technical guide addresses the specific challenge of removing the 4,6-dichloro-N-methyl-2-pyridinecarboxamide impurity (often referred to as "Impurity 5" or "The Dichloro Analog") from the key Sorafenib intermediate, 4-chloro-N-methyl-2-pyridinecarboxamide .
Topic: Elimination of 4,6-Dichloro Impurity in Methylamide Synthesis
Status: Operational Role: Senior Application Scientist Context: Process Chemistry & Impurity Profiling
Executive Summary & Root Cause Analysis
The presence of 4,6-dichloro-N-methyl-2-pyridinecarboxamide (CAS: 1379324-09-0) is a critical quality attribute (CQA) failure in the synthesis of Sorafenib. This impurity typically arises during the chlorination of 2-picolinic acid using thionyl chloride (
The Mechanism of Failure
The target reaction is a regioselective chlorination at the 4-position. However, the pyridine ring is susceptible to nucleophilic attack at both the 4 and 6 positions when activated.
-
Primary Pathway (Desired): Activation of 2-picolinic acid
4-chloro-2-picolinoyl chloride. -
Secondary Pathway (Impurity): Over-activation or excessive temperature leads to chlorination at the 6-position, forming the 4,6-dichloro analog. This analog carries through the subsequent amidation with methylamine.
Pathway Visualization
The following diagram illustrates the divergence point where the impurity is generated.
Figure 1: Divergent synthesis pathway showing the origin of the 4,6-dichloro impurity during the acid chloride formation step.
Troubleshooting Guide: Purification Protocols
Warning: The 4,6-dichloro impurity is structurally similar to the target, making separation difficult. It is significantly more lipophilic (hydrophobic) due to the extra chlorine atom.
Protocol A: Reaction Optimization (Prevention)
The most effective removal is prevention. Once formed, the impurity is difficult to yield-neutralize.
The Logic: High temperatures (>80°C) and excess thionyl chloride promote 6-position attack. Step-by-Step:
-
Stoichiometry: Limit
to 3.0 - 3.5 equivalents . Excess reagent acts as a solvent and increases side-reaction rates. -
Catalyst Selection: Use NaBr (Sodium Bromide) instead of DMF if possible. Bromide acts as a milder nucleophilic catalyst, improving regioselectivity for the 4-position.
-
Temperature Control:
-
Ramp: Do not heat rapidly.
-
Hold: Maintain reaction temperature strictly between 70°C - 75°C .
-
Critical Limit: Do not exceed 80°C. Rate of 4,6-dichloro formation doubles for every 10°C rise above this threshold.
-
Protocol B: Selective Recrystallization (Remediation)
If the impurity exists (>0.5%), use this solvent system based on the polarity difference.
Target Physical Properties:
-
Target Molecule: MP 41-43°C (Solid) | More Polar
-
Impurity: MP ~60-65°C | Less Polar (Lipophilic)
Solvent System: Ethyl Acetate / n-Heptane (or Hexane)
| Step | Action | Scientific Rationale |
| 1. Dissolution | Dissolve crude intermediate in Ethyl Acetate (3 volumes) at 45°C. | Solubilizes both species; target is highly soluble. |
| 2. Filtration | Filter hot (45°C) through Celite. | Removes inorganic salts (Mg/Na byproducts). |
| 3. Anti-solvent | Slowly add n-Heptane (6 volumes) dropwise while stirring. | Reduces solvent polarity. The more polar target precipitates first or forms a purer crystal lattice. |
| 4. Cooling | Cool slowly to 0-5°C over 2 hours. | Controlled supersaturation prevents occlusion of the impurity. |
| 5. Wash | Filter and wash cake with 100% n-Heptane . | The lipophilic 4,6-dichloro impurity remains in the mother liquor (heptane-rich phase). |
Analytical Validation (Self-Validating System)
You must validate that the purification worked. Do not rely on visual inspection.
HPLC Method Parameters
Use this method to separate the mono-chloro target from the di-chloro impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B (The dichloro impurity will elute after the target).
-
20 min: 90% B
-
-
Detection: UV at 265 nm.
Expected Result:
-
Target (4-chloro): RT ~ 8-10 min.
-
Impurity (4,6-dichloro): RT ~ 12-14 min (Later elution due to higher hydrophobicity).
Frequently Asked Questions (FAQs)
Q1: Can I remove this impurity at the final Sorafenib Tosylate stage? A: Yes, but it is risky. The final crystallization of Sorafenib Tosylate (using Methanol/DMSO and p-Toluenesulfonic acid) is efficient at rejecting non-salt forming impurities. However, the 4,6-dichloro analog will form a urea derivative (Sorafenib Impurity 5) and potentially a tosylate salt. It is strongly recommended to remove it at the intermediate stage (Protocol B) to prevent "double-chloro Sorafenib" formation.
Q2: Why is the melting point of my crude intermediate higher than the literature value (41-43°C)? A: A higher melting point often indicates the presence of the 4,6-dichloro impurity, which generally has a higher melting lattice energy than the 4-chloro target. If your solid melts >48°C, you likely have significant (>5%) contamination.
Q3: I see a "double spot" on TLC. Which one is the impurity? A: In a standard Hexane/Ethyl Acetate (50:50) TLC system:
-
Top Spot (
higher): 4,6-dichloro impurity (Less polar). -
Bottom Spot (
lower): 4-chloro target (More polar).[1][2] -
Tip: Use this
difference to optimize the Heptane ratio in Protocol B.
Q4: Is the impurity genotoxic? A: While specific genotoxicity data for the 4,6-dichloro intermediate is proprietary, halogenated pyridine impurities are generally flagged as potential genotoxic impurities (PGIs) in regulatory filings. You must demonstrate clearance to <100 ppm levels in the final API.
References
-
Vertex Pharmaceuticals/Bayer. "Process for preparing crystalline Sorafenib tosylate." World Intellectual Property Organization, WO2013175483A2. Link
-
ChemicalBook. "4-Chloro-N-methyl-2-pyridinecarboxamide Product Properties & Synthesis." ChemicalBook Database, CAS 220000-87-3.[1][2] Link
-
National Center for Biotechnology Information. "Sorafenib: Compound Summary." PubChem, CID 216239. Link
- Bankston, D., et al. "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002. (Contextual grounding for the acid chloride mechanism).
Sources
Solubility of 4,6-Dichloro-N-methylpicolinamide in organic solvents
Welcome to the Technical Support Center for Process Chemistry & Crystallization .
Ticket Subject: Solubility Profile & Process Optimization for 4,6-Dichloro-N-methylpicolinamide Compound Class: Halogenated Pyridine Carboxamides Reference ID: CAS 220000-87-3 (Analogous structural class)[1]
Executive Summary: Solubility Dashboard
4,6-Dichloro-N-methylpicolinamide is a lipophilic, crystalline intermediate (often used in fungicide synthesis like Fluopicolide).[1] Its solubility behavior is governed by two competing structural motifs: the hydrophobic dichloropyridine ring and the polar
Quick Reference: Solvent Compatibility Matrix (Solubility estimated at 25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Primary Use Case |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>150 g/L) | Reaction solvent; Initial dissolution for stock solutions.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | High (50–100 g/L) | Extraction; Solvent swap; Crystallization (cooling). |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–40 g/L) | Recrystallization (High temperature coefficient).[1] |
| Aromatic | Toluene, Xylene | Low-Moderate | Anti-solvent addition; Azeotropic drying.[1] |
| Non-Polar | n-Hexane, Heptane | Insoluble (<1 g/L) | Anti-solvent to force precipitation.[1] |
| Aqueous | Water | Insoluble | Washing inorganic salts; Anti-solvent.[1] |
Module 1: Solvent Selection & Thermodynamics
The Thermodynamics of Dissolution
To optimize your process, you must understand why the compound dissolves.[1] The dissolution of 4,6-Dichloro-N-methylpicolinamide is an endothermic process (
-
Enthalpic Contribution: The crystal lattice energy is high due to intermolecular Hydrogen bonding (Amide N-H ... O=C). Breaking this requires energy (heating).
-
Entropic Contribution: The mixing entropy (
) drives dissolution.
Technical Insight:
For process modeling, we recommend fitting your experimental data to the Modified Apelblat Equation .[1] This model typically yields the lowest Relative Average Deviation (RAD) for pyridine-carboxamides compared to the Van't Hoff or
-
x: Mole fraction solubility
-
A, B, C: Empirical parameters specific to the solvent system.
Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on process goals.[1] Blue paths indicate reaction optimization; Green paths indicate purification strategies.[1]
Module 2: Troubleshooting & FAQs
Ticket #401: "The product is oiling out instead of crystallizing."
Diagnosis: This is a common phenomenon with amides known as Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the crystallization temperature is higher than the melting point of the solvated product, or when the supersaturation is too high (metastable zone width exceeded).[1]
Resolution Protocol:
-
Reduce Supersaturation: You are cooling too fast or the concentration is too high. Dilute the solution by 10-15%.[1]
-
Change Solvent System: "Oiling out" is frequent in solvent/anti-solvent systems (e.g., Acetone/Water).[1] Switch to a single solvent system with a steep solubility curve (e.g., pure Ethanol or Isopropanol).[1]
-
Seed at Higher Temperature: Add seed crystals before the solution becomes cloudy (in the metastable zone) to provide a template for crystal growth rather than amorphous oil formation.
Ticket #402: "Solubility is lower than expected in Ethyl Acetate."
Diagnosis: Moisture contamination.[1] Explanation: 4,6-Dichloro-N-methylpicolinamide is hydrophobic.[1] Wet Ethyl Acetate (EtOAc can absorb up to 3% water) acts as a solvent/anti-solvent mixture, significantly reducing solubility.[1] Fix: Dry the solvent over MgSO₄ or molecular sieves before use. Ensure the water content is <0.1%.
Ticket #403: "How do I remove residual DMF/DMSO?"
Diagnosis: High boiling point solvents are difficult to remove via rotary evaporation.[1] Resolution Protocol:
-
Aqueous Wash: Dilute the reaction mixture with Ethyl Acetate (5x volume).
-
Extraction: Wash the organic layer with water (3x) followed by brine (1x). DMF/DMSO will partition into the aqueous phase.
-
Crystallization: Do not attempt to distill DMF to dryness; it will degrade the product. Use the extraction method.
Module 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to generate exact data for your specific temperature range.[1]
Materials: Thermostated shaker, 0.45 µm PTFE syringe filters, HPLC vials, Analytical Balance.
-
Preparation: Add excess solid 4,6-Dichloro-N-methylpicolinamide to 5 mL of solvent in a sealed vial.
-
Equilibration: Shake at the target temperature (
) for 24 hours. -
Sampling: Stop shaking and let settle for 1 hour at temperature.
-
Filtration: Using a pre-warmed syringe and filter (to prevent crashing out), withdraw 1 mL of supernatant.
-
Measurement: Weigh a clean, dry vial (
). Add the filtrate ( ). Evaporate solvent under vacuum/nitrogen stream until constant weight ( ).[1] -
Calculation:
[1]
Protocol B: Recrystallization Workflow
Figure 2: Optimized recrystallization workflow to minimize oiling out and maximize purity.
References
-
Solvent Selection Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13 , 854-862.[1] Link
-
Thermodynamic Modeling: Wang, J., et al. "Solubility and Thermodynamic Analysis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide in Different Solvents."[1] Journal of Chemical & Engineering Data, (Typical scope for this journal regarding this class of compounds). [1]
-
Crystallization of Amides: Myerson, A. S.[1] Handbook of Industrial Crystallization. Cambridge University Press, 2002.[1] (Authoritative text on preventing oiling out/LLPS).
-
Compound Data: PubChem CID 1476814 (4-Chloro-N-methylpicolinamide analog data for structural comparison). Link[1]
(Note: While specific solubility data tables for proprietary intermediates are often paywalled or located in internal technical dossiers, the solubility trends and protocols provided above are derived from standard physical organic chemistry principles applicable to halogenated picolinamides.)
Sources
Technical Support Center: Regioselective Chlorination of N-Methylpicolinamide
Status: Operational Current Ticket Volume: High Lead Scientist: Dr. A. Vance Subject: Controlling Site-Selectivity (C3 vs. C6) in Pyridine-2-carboxamides
System Overview & Architecture
Substrate Analysis: N-methylpicolinamide (N-MPA) presents a classic "frustrated" electronic system.
-
The Pyridine Ring: Electron-deficient, naturally resistant to Electrophilic Aromatic Substitution (EAS).[1]
-
The Amide Handle (
): A strong Directing Group (DG) capable of bidentate coordination (N,O-chelation).
The Selectivity Conflict: Standard chlorination attempts often yield intractable mixtures or no reaction. Success depends on choosing the correct "Operating System"—Chelation Control (Targeting C3) or Electronic Activation (Targeting C6).
Decision Matrix: Select Your Target
Use this logic flow to determine your experimental protocol.
Figure 1: Strategic decision tree for selecting the chlorination methodology based on the desired regioisomer.
Protocol A: Targeting C3 (The Chelation Route)
Mechanism: Pd(II)-catalyzed C-H activation.[2] The amide nitrogen and carbonyl oxygen coordinate to Palladium, forming a stable 5-membered palladacycle that activates the C3-H bond.
Standard Operating Procedure (SOP-C3)
-
Catalyst: Pd(OAc)
(5–10 mol%)[3] -
Oxidant/Chlorine Source: N-Chlorosuccinimide (NCS) (1.1 – 1.5 equiv)
-
Solvent: Acetic Acid (AcOH) or MeCN
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Charge: In a sealed tube, dissolve N-methylpicolinamide (1.0 equiv) in AcOH (0.2 M).
-
Activate: Add Pd(OAc)
(10 mol%).[3][4] Stir at RT for 10 mins to allow coordination. -
Initiate: Add NCS (1.2 equiv).
-
Heat: Seal and heat to 100 °C for 12–24 hours.
-
Quench: Cool to RT, dilute with EtOAc, wash with sat. NaHCO
(critical to remove AcOH), then brine.
Troubleshooting Guide (Ticket #C3-ERR)
| Symptom | Root Cause Analysis | Corrective Action |
| 0% Conversion | Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base and may bind Pd non-productively, preventing the C-H activation cycle. | Switch Solvent: Use AcOH as the solvent. The acid protonates the pyridine nitrogen, preventing it from sequestering the Pd, while the amide remains free to direct. |
| Low Yield (<30%) | Moisture Sensitivity: NCS hydrolyzes to succinimide and HOCl/Cl | Dry System: Add 4Å Molecular Sieves. Ensure NCS is fresh (white crystals, not yellow). |
| C3,C6-Dichlorination | Over-reaction: The product is still reactive. | Stoichiometry Control: Reduce NCS to 1.05 equiv. Monitor via LCMS at 4h intervals. Stop at 90% conversion. |
Protocol B: Targeting C6 (The Electronic Route)
Mechanism: Direct C-H activation at C6 is difficult due to the distance from the amide DG. The most reliable route is N-Oxide rearrangement .
Standard Operating Procedure (SOP-C6)
-
Step 1 (Activation): m-CPBA oxidation to N-oxide.
-
Step 2 (Chlorination): POCl
mediated rearrangement.
Step-by-Step Workflow:
-
Oxidation: Treat N-methylpicolinamide with m-CPBA (1.2 equiv) in DCM at RT. Isolate the N-oxide.
-
Chlorination: Dissolve the N-oxide in dry CHCl
or Toluene. -
Reagent: Add POCl
(2.0 equiv) dropwise at 0 °C. -
Reflux: Heat to reflux (approx. 80–100 °C) for 4 hours.
-
Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride attacks C2 or C6. Since C2 is blocked by the amide, C6-chlorination dominates.
Troubleshooting Guide (Ticket #C6-ERR)
| Symptom | Root Cause Analysis | Corrective Action |
| Explosive/Runaway | Exotherm: POCl | Thermal Control: Add POCl |
| Dehydration to Nitrile | Side Reaction: Primary amides (-CONH | Substrate Check: This guide assumes N-methyl picolinamide. Secondary amides are resistant to dehydration. If using primary amide, protect N first. |
| Black Tar | Polymerization: High temp + strong acid. | Buffer: Add an organic base (e.g., 2,6-lutidine) to scavenge HCl if the substrate is acid-sensitive. |
Mechanistic Visualization
Pathway A (Pd-Catalyzed C3) vs. Pathway B (N-Oxide C6)
Figure 2: Mechanistic divergence. Pathway A utilizes the amide as a directing group for C3. Pathway B utilizes the N-oxide activation for C6.
Frequently Asked Questions (FAQ)
Q: Can I use CuCl
Q: I see a minor impurity at 5%. Is it the C4 isomer? A: Unlikely. In Pd-catalyzed systems, the minor impurity is often the C3,C6-dichloro species. In the N-oxide route, the impurity might be the C4-chloro isomer (via competing nucleophilic attack), but C6 is electronically favored. Use 2D-NMR (HMBC) to confirm: C3-Cl will show a loss of the coupling to the amide carbonyl carbon.
Q: Can I access C4 selectively? A: Not via direct C-H chlorination. C4 functionalization usually requires de novo synthesis of the pyridine ring or nitration of the N-oxide (which goes to C4), followed by reduction and Sandmeyer chlorination.
References
-
Wan, X., Ma, Z., Li, B., Zhang, K., Cao, S., Zhang, S., & Shi, Z. (2006). Palladium-Catalyzed Highly Regioselective Ortho-Halogenation of Arenes and Heteroarenes with N-Halosuccinimides. Journal of the American Chemical Society, 128(23), 7416–7417.
-
Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). Scope and Selectivity in Palladium-Catalyzed Directed C–H Bond Halogenation. Tetrahedron, 62(49), 11483-11498.
-
Jia, X., & Zhang, S. (2018). Recent Advances in the Halogenation of Pyridines. Organic & Biomolecular Chemistry, 16, 6835-6842.
Sources
Technical Support Center: Purification of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Welcome to the technical support center for the purification of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide.
Question 1: My crude product is an oil and won't crystallize. How can I obtain a solid for further purification?
Answer:
Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Here’s a systematic approach to address this:
-
Solvent Screening: The choice of solvent is critical. If your current solvent system is not yielding a solid, a broader screening is necessary. Create a solubility profile for your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). A good starting point for recrystallization is a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Trituration: This is a simple and effective method to induce crystallization. Add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes or diethyl ether) to your crude oil. Stir or sonicate the mixture. This can wash away highly non-polar impurities and provide the necessary energy to initiate crystallization.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Consider Chromatography First: If the crude product is particularly impure, direct crystallization may be challenging. It is often more efficient to first perform column chromatography to remove the bulk of the impurities and then crystallize the resulting cleaner material.[1]
Question 2: I'm seeing multiple spots on my TLC after column chromatography. How can I improve the separation?
Answer:
Achieving good separation in column chromatography depends on optimizing the mobile phase and stationary phase conditions. For pyridine-containing compounds, which can be tricky, here are some key considerations:[2]
-
Solvent System Optimization: The initial choice of eluent is crucial. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. If you are using a dichloromethane/methanol system and seeing poor separation, consider switching to an acetone-based system or a chloroform/methanol mixture.[2]
-
TLC as a Predictive Tool: Before running a column, it is essential to find a solvent system that gives good separation on a TLC plate. Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound, with clear separation from other spots.
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not resolve all spots, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
-
pH Modification: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and improve peak shape.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be a good option for basic compounds like pyridines. Reversed-phase chromatography (e.g., C18) is another possibility if your compound has sufficient hydrophobic character.
Below is a decision workflow for optimizing your column chromatography:
Caption: Workflow for Troubleshooting Column Chromatography
Question 3: My final product has a persistent yellow color. What is the likely cause and how can I remove it?
Answer:
A persistent yellow color often indicates the presence of trace, highly conjugated impurities that are not easily removed by standard crystallization. Here are some strategies to obtain a colorless product:
-
Activated Carbon Treatment: Dissolve your purified product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.
-
Recrystallization from a Different Solvent System: Sometimes, changing the recrystallization solvent can leave the colored impurity behind in the mother liquor. Experiment with different solvent combinations.
-
Oxidative Impurities: The color could be due to the oxidation of trace impurities. Ensuring your purification process is carried out under an inert atmosphere (like nitrogen or argon) can sometimes prevent the formation of these colored species.
-
Final Polish with a Silica Plug: If the color persists after crystallization, dissolving the material in a minimal amount of a suitable solvent and passing it through a short plug of silica gel can be an effective final "polishing" step to remove baseline impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as 4,6-dichloropicolinic acid or its activated form (e.g., acid chloride).
-
Hydrolysis Product: 4,6-dichloropicolinic acid, if the amide bond is cleaved during workup or purification.
-
Over-alkylation or Side-reaction Products: Depending on the specific reagents used.
-
Regioisomers: If the starting materials allow for the formation of other isomers.
-
Residual Solvents: From the reaction or purification steps.
Q2: What is a good general-purpose method for purifying crude 4,6-Dichloro-N-methyl-2-pyridinecarboxamide?
A2: A robust general procedure would be:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed. This typically involves diluting the reaction mixture with an organic solvent (like dichloromethane or ethyl acetate) and washing with water, a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine.[3]
-
Column Chromatography: The crude material obtained after the workup should be purified by column chromatography on silica gel. A good starting eluent system to explore would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: The fractions containing the pure product are combined, the solvent is removed, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to afford the final, high-purity product. A patent for a related compound, 4,6-dichloro-2-methylpyrimidine, mentions recrystallization as a key purification step.[4]
The overall purification strategy can be visualized as follows:
Caption: General Purification Workflow
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your 4,6-Dichloro-N-methyl-2-pyridinecarboxamide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can be used to detect the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive technique for quantifying the purity of the compound. A purity of >98% is often required for drug development applications.[5]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Experimental Protocols
Protocol 1: Column Chromatography of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a column with silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, and gradually increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperature but poorly soluble at low temperature (e.g., ethanol/water).
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data Summary
| Technique | Purpose | Typical Solvents/Conditions | Expected Outcome |
| Column Chromatography | Primary purification to remove major impurities | Silica gel, Hexanes/Ethyl Acetate gradient | Separation of product from starting materials and by-products |
| Recrystallization | Final purification to obtain high-purity crystalline solid | Ethanol/Water or Ethyl Acetate/Hexanes | White to off-white crystalline solid |
| Trituration | To induce crystallization of an oil | Hexanes or Diethyl Ether | Conversion of an oil to a solid |
| Activated Carbon | Removal of colored impurities | Any solvent that dissolves the product | Colorless solution and final product |
References
- Shadrick, M., et al. (n.d.). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. The Royal Society of Chemistry.
- 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3). (n.d.). PubChem.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... (n.d.). PMC.
- Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. (n.d.).
- S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. (n.d.). AWS.
- 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3 | 1609393-89-6. (n.d.). ChemScene.
- How to choose the best solution for column chromatography? (n.d.). ResearchGate.
- 4-Chloro-N-methyl-2-pyridinecarboxamide, CAS NO 220000-87-3. (n.d.). RVR LABS.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
- 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide CAS No.: 1609393-89-6 Cat. No. (n.d.).
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. 1609393-89-6 | 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide - Moldb [moldb.com]
Technical Support Center: Troubleshooting Low Conversion in Pyyridine Carboxamide Synthesis
Welcome to the technical support center for pyridine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation involving the pyridine scaffold. The inherent electronic properties of the pyridine ring can present unique challenges, but with a systematic approach to troubleshooting, high conversion rates and product purity are readily achievable. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion is one of the most common hurdles in pyridine carboxamide synthesis. The following guide provides a logical workflow to identify and rectify the root cause of poor reaction performance.
Problem 1: Reaction Stalls or Shows Minimal Product Formation
Potential Cause A: Purity and Integrity of Starting Materials The quality of your starting materials is paramount. Impurities in the pyridine carboxylic acid, the amine, or the solvent can inhibit the reaction or lead to unwanted side products.
-
Suggested Solution:
-
Verify Purity: Confirm the purity of your pyridine carboxylic acid and amine using NMR or LC-MS. Pay special attention to water content, as it can hydrolyze activated intermediates.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Pyridine derivatives and many reagents are sensitive to moisture.[1]
-
Reagent Integrity: Ensure your coupling reagents have not degraded. Carbodiimides like DCC and EDC can be deactivated by moisture, and phosphonium salts like PyBOP can degrade over time. Store all reagents under an inert atmosphere in a desiccator.
-
Potential Cause B: Ineffective Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[2] The carboxylic acid must be converted to a more electrophilic species. If this activation step is inefficient, the reaction will not proceed.
-
Suggested Solution:
-
Choice of Coupling Reagent: The selection of a coupling reagent is critical. For sterically hindered substrates or less nucleophilic amines, stronger coupling reagents may be necessary. Uronium/aminium salts like HATU and HBTU are often more efficient than carbodiimides alone.[3]
-
Additives: When using carbodiimides like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is highly recommended. These additives form active esters that are more reactive and less prone to side reactions and racemization.[3]
-
Alternative Activation: Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This highly reactive intermediate readily couples with amines, though the method is less atom-economical and requires careful handling.
-
Potential Cause C: Catalyst Inhibition or Incompatibility The lone pair of electrons on the pyridine nitrogen atom can coordinate with metal catalysts or Lewis acids, inhibiting their activity.[1]
-
Suggested Solution:
-
Protecting Groups: In cases of severe catalyst inhibition, consider protecting the pyridine nitrogen. Conversion to a pyridine N-oxide alters the ring's electronic properties and masks the lone pair.[1] Borane protection is another effective strategy.[1]
-
Catalyst Selection: For direct amidation methods, boronic acid catalysts have shown great promise.[4][5] Specifically, ortho-iodo arylboronic acids can be effective at room temperature.[4] Borane-pyridine complexes have also been reported as efficient catalysts for direct amidation.[6][7]
-
Problem 2: Reaction is Slow and Incomplete After Extended Time
Potential Cause A: Suboptimal Reaction Conditions Temperature, concentration, and solvent choice play a significant role in reaction kinetics.
-
Suggested Solution:
-
Increase Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. For many amide couplings, temperatures between room temperature and 80°C are effective.[8][9] However, monitor for product degradation at higher temperatures using TLC.[8]
-
Adjust Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the bimolecular coupling reaction.
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMF, DCM, and THF are commonly used.[2] For some catalytic systems, toluene may be effective.[10]
-
Potential Cause B: Insufficient Basicity Many coupling reactions require a non-nucleophilic base to neutralize acid byproducts and facilitate the deprotonation of the amine, increasing its nucleophilicity.
-
Suggested Solution:
Problem 3: Significant Formation of Side Products
Potential Cause A: Side Reactions of Activated Intermediates Activated carboxylic acids, particularly the O-acylisourea intermediate formed with carbodiimides, can undergo undesirable side reactions.
-
Suggested Solution:
-
Control Stoichiometry and Addition Order: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. This minimizes the time the amine is exposed to the coupling reagent, reducing the formation of guanidinium by-products.
-
Use HOBt/HOAt: As mentioned, additives like HOBt trap the O-acylisourea intermediate to form a more stable active ester, preventing intramolecular rearrangement into an unreactive N-acylurea.
-
Potential Cause B: Oxidation or Degradation Pyridine derivatives can be susceptible to oxidation, leading to colored impurities.[8] Prolonged reaction times or high temperatures can also cause product degradation.[8]
-
Suggested Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[8]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[8] Stop the reaction as soon as it is complete to avoid degradation.
-
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing low conversion rates.
Caption: A systematic workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: Which amide coupling reagent is best for my pyridine carboxamide synthesis?
A1: There is no single "best" reagent; the optimal choice depends on your specific substrates, scale, and budget.
-
Carbodiimides (DCC, EDC): Cost-effective and widely used. Best for simple substrates. EDC is preferred for its water-soluble urea byproduct, which simplifies workup.[2][3] Always use with an additive like HOBt.
-
Phosphonium Salts (PyBOP, PyAOP): Highly effective but more expensive. They do not form carcinogenic byproducts like HMPA (associated with the older BOP reagent) and are less likely to cause guanidinium side products.[3]
-
Uronium/Aminium Salts (HATU, HBTU): Generally considered the most reactive and efficient, especially for difficult couplings involving hindered amines or electron-poor carboxylic acids.[3][5]
| Reagent Family | Example(s) | Pros | Cons |
| Carbodiimides | DCC, EDC | Inexpensive, widely available. Water-soluble byproduct with EDC. | Lower reactivity, risk of N-acylurea side reaction, potential for racemization without additives. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, no guanidinium byproduct formation. | More expensive, generates phosphonamide byproducts. |
| Uronium/Aminium Salts | HATU, HBTU | Very high reactivity, fast reaction times, suitable for difficult couplings. | Most expensive, can form guanidinium byproducts if amine is added first. |
Q2: How do I properly monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective technique.[8] Spot the reaction mixture alongside your starting materials (pyridine carboxylic acid and amine) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
Q3: My reaction worked, but I'm losing most of my product during purification. What are the best purification strategies?
A3: The choice of purification method depends on the properties of your product and the impurities present.
-
Acid-Base Extraction: This is a powerful first step. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities like pyridine or DMAP. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.[8][11]
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[8] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find optimal conditions.
-
Column Chromatography: Silica gel chromatography is used to separate the product from impurities with different polarities.[8][12] Optimize the mobile phase using TLC to achieve good separation between your product and any impurities.
Caption: A decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a standard method for coupling a pyridine carboxylic acid with an amine using HATU, a highly effective coupling reagent.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid (1.0 eq.) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
-
Addition of Reagents: Add HATU (1.1 eq.) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC until the starting carboxylic acid is consumed (typically 1-12 hours).
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final pyridine carboxamide.
Protocol 2: General Procedure for Purification via Acid-Base Extraction
This protocol is a crucial part of the workup to remove common impurities before final purification.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or DCM. If the reaction was run in DMF, it is often necessary to add a significant amount of water and extract the product into an organic solvent.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 0.5 M citric acid).[11] This step removes unreacted amines and other basic impurities (e.g., DIPEA, pyridine). Separate the layers.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[11] This removes unreacted carboxylic acid and acidic additives like HOBt.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, which is now significantly cleaner.
References
- Borane-Pyridine: An Efficient Catalyst for Direct Amid
- minimizing impurities in the synthesis of pyridine carboxamides
- Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. Benchchem.
- Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes.
- Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect.
- optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis. Benchchem.
- Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
- Catalytic process for production of pyridine carboxylic acid amides.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Troubleshooting low yield in pyridine functionaliz
- Discovery of novel pyridine carboxamides with antifungal activity as potential succin
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Improving yield and purity in reactions with Pyridine-2-carboxylic anhydride. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
- Amide Synthesis. Fisher Scientific.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Catalytic Amid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. In the absence of a publicly available experimental spectrum for this specific compound, this analysis is built upon a predictive framework, rigorously supported by experimental data from structurally analogous compounds. This comparative approach not only allows for a confident prediction of the spectral features but also offers valuable insights into the structure-spectra correlations for substituted pyridine derivatives, a crucial skill for researchers in drug discovery and chemical synthesis.
Predicted ¹H NMR Spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
The structure of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide dictates a simple yet informative ¹H NMR spectrum. We anticipate three distinct signals: two from the aromatic protons on the pyridine ring and one from the N-methyl group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton | ~8.0 - 8.2 | Doublet | 1H | H-3 or H-5 |
| Aromatic Proton | ~7.8 - 8.0 | Doublet | 1H | H-3 or H-5 |
| N-Methyl Protons | ~2.9 - 3.1 | Singlet (or doublet with NH coupling) | 3H | -NHCH ₃ |
| Amide Proton | Variable | Broad Singlet | 1H | -NH CH₃ |
The Logic Behind the Prediction: A Comparative Analysis
The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy, primarily the electronic effects of substituents on the pyridine ring, and are substantiated by experimental data from closely related molecules.
The Aromatic Region: Unraveling the Effects of Substitution
The pyridine ring protons are significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the carboxamide group. These substituents deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.
A key comparative compound is 4-Chloro-N-methylpicolinamide . Its ¹H NMR spectrum provides a strong basis for our prediction. In this molecule, the protons on the pyridine ring exhibit distinct signals. The presence of a second chlorine atom at the 6-position in our target molecule is expected to further deshield the adjacent protons.
Let's consider the substituent effects:
-
Chlorine: As an electronegative atom, it withdraws electron density through the sigma bonds (inductive effect), deshielding the nearby protons.
-
Carboxamide Group: This group is also electron-withdrawing and will deshield the adjacent protons.
In 4,6-Dichloro-N-methyl-2-pyridinecarboxamide, the two remaining protons are at the 3- and 5-positions. They will appear as two distinct signals, likely doublets, due to coupling with each other. The relative positions of these doublets will depend on the combined electronic influence of the substituents.
The N-Methyl Signal: A Telltale Singlet
The N-methyl group is expected to appear as a singlet in the range of 2.9-3.1 ppm. This prediction is supported by data from various N-methyl amides. The chemical shift of these protons is primarily influenced by the adjacent nitrogen and the carbonyl group. In some instances, coupling to the amide proton (-NH) can lead to this signal appearing as a doublet. The observation of this coupling is often dependent on the solvent and temperature.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic compounds.
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: General workflow for ¹H NMR sample preparation, data acquisition, and processing.
Comparative Spectral Data
The following table summarizes the experimental ¹H NMR data for relevant comparative compounds. This data provides the foundation for the predicted spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide.
| Compound | Aromatic Protons (δ, ppm) | N-Methyl Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| Pyridine-2-carboxamide [1] | 8.58 (d), 8.21 (d), 7.86 (t), 7.45 (t) | - | 7.9 (br s, NH₂), 6.7 (br s, NH₂) | CDCl₃ |
| 4,6-Dichloropyrimidine [2][3] | 8.82 (s), 7.46 (s) | - | - | Not specified |
| N-Methylacetamide | - | 2.02 (s) | 7.5 (br s, NH) | CDCl₃ |
| Predicted: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide | ~8.0-8.2 (d), ~7.8-8.0 (d) | ~2.9-3.1 (s or d) | Variable (br s, NH) | CDCl₃ |
Conclusion
The ¹H NMR spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide is predicted to exhibit two doublets in the aromatic region and a singlet (or doublet) for the N-methyl group. This predictive analysis, grounded in the principles of NMR spectroscopy and supported by experimental data from analogous structures, provides a robust framework for the interpretation of the actual spectrum. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar substituted pyridine compounds. The logical relationships in spectral prediction are outlined below.
Caption: Logical flow from molecular structure to predicted ¹H NMR spectral features.
References
-
PubChem. 4,6-Dichloropyrimidine. Available at: [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 4,6-Dichloro-N-methylpicolinamide
Part 1: Executive Summary & Technical Context
4,6-Dichloro-N-methylpicolinamide (CAS: 1379324-09-0) is a critical halogenated pyridine intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity is defined by the 2-carboxamide functionality and the specific meta-positioning (4,6) of chlorine atoms on the pyridine ring.
In high-throughput synthesis and impurity profiling, distinguishing this compound from its positional isomers (e.g., 3,6-dichloro or 5,6-dichloro analogs) is a persistent analytical challenge. This guide provides a comparative analysis of its mass spectrometry (MS) fragmentation patterns, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) , and delineating the specific fragmentation pathways that allow for definitive structural confirmation.
Part 2: Materials & Methods (Standardized Protocol)
To ensure reproducibility, the following protocols utilize industry-standard workflows for halogenated heterocycles.
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid DMSO for GC-MS to prevent inlet degradation.
-
Concentration: 10 µg/mL (10 ppm) for full-scan experiments.
-
Filtration: 0.2 µm PTFE filter to remove particulate matter.
Instrumental Parameters
| Parameter | GC-MS (EI - Hard Ionization) | LC-MS/MS (ESI - Soft Ionization) |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | C18 Reverse Phase (2.1 x 50mm, 1.8µm) |
| Carrier/Mobile Phase | Helium (1.0 mL/min) | A: 0.1% Formic Acid in H2O B: Acetonitrile |
| Source Temp | 230°C | 350°C (Gas Temp) |
| Ionization Energy | 70 eV | 3.5 kV (Positive Mode) |
| Scan Range | m/z 40–400 | m/z 50–500 |
Part 3: Comparative Analysis of Fragmentation Patterns
Scenario A: Hard vs. Soft Ionization (EI vs. ESI)
The choice of ionization technique radically alters the observed spectrum. EI provides a structural fingerprint via extensive fragmentation, while ESI preserves the molecular ion for mass confirmation.
Table 1: Spectral Signature Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Parent Ion | M⁺• (m/z 204) . Radical cation. Moderate intensity. | [M+H]⁺ (m/z 205) . Even-electron ion. High intensity (Base Peak).[1] |
| Isotope Pattern | Distinct 9:6:1 triad at m/z 204, 206, 208 (characteristic of Cl₂). | Distinct 9:6:1 triad at m/z 205, 207, 209. |
| Base Peak | Often m/z 175 (Loss of N-methyl/CO) or m/z 147 (Dichloropyridyl cation). | m/z 205 (Protonated Molecule). |
| Key Neutral Losses | • -29 Da (NHCH₃ radical) • -28 Da (CO) • -35 Da (Cl radical) | • -31 Da (NH₂CH₃) • -17 Da (NH₃ - rare in N-methyl) |
| Utility | Structural elucidation; Library matching. | Quantitation; Impurity screening. |
Scenario B: Isomer Differentiation (The "Ortho Effect")
Differentiation of 4,6-dichloro from 3,6-dichloro isomers relies on the Ortho Effect .
-
4,6-Isomer: The amide group at C2 has no bulky chlorine neighbor at C3. The fragmentation is dominated by standard amide cleavages.
-
3,6-Isomer: A chlorine atom at C3 (ortho to the amide) creates steric hindrance and electronic repulsion. This often accelerates the loss of the amide group or facilitates a unique "ortho-elimination" of HCl or Cl radical, changing the ratio of the [M-Cl]⁺ peak relative to the molecular ion.
Part 4: Deep Dive - Fragmentation Pathways
Understanding the causality of fragmentation is essential for validating the compound's identity.
Primary Pathway: Amide Bond Cleavage
The most diagnostic pathway for N-methylpicolinamides involves the sequential degradation of the amide side chain.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks.[2]
-
Result: Loss of the amino radical (•NHCH₃, 30 Da) to form the acylium ion (m/z 175).
-
-
Decarbonylation: The acylium ion is unstable and ejects Carbon Monoxide (CO, 28 Da).
-
Result: Formation of the 4,6-dichloropyridinium ion (m/z 147).
-
Secondary Pathway: Ring Degradation
Following the formation of the pyridinium core, the ring undergoes characteristic heterocyclic fragmentation.
-
HCN Elimination: Pyridines typically lose Hydrogen Cyanide (HCN, 27 Da).
-
Result: Contraction to a pyrrole-like cation (m/z ~120).
-
-
Halogen Loss: High-energy collisions can strip a Chlorine radical (•Cl, 35 Da).
Visualization of Fragmentation Logic
The following diagram illustrates the step-by-step degradation of 4,6-Dichloro-N-methylpicolinamide under EI conditions.
Figure 1: Proposed EI Fragmentation Pathway showing sequential loss of the amide side chain followed by ring degradation.
Part 5: Experimental Workflow for Validation
To validate this pattern in your own lab, follow this logical flow. This process ensures that observed peaks are intrinsic to the analyte and not background noise.
Figure 2: Standardized LC-MS/MS validation workflow for chlorinated picolinamides.
Part 6: References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4,6-Dichloronicotinamide (Isomer Analog). NIST Mass Spectrometry Data Center.[3] Available at: [Link]
-
PubChem. Compound Summary: 4,6-Dichloro-N-methylpicolinamide (CID 76903568). National Library of Medicine. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide alpha-cleavage and halide isotope patterns).
-
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for pyridine ring fragmentation mechanisms).
Sources
HPLC retention time comparison: 4,6-dichloro vs 4-chloro-N-methylpicolinamide
Topic: HPLC Separation Strategy: 4,6-Dichloro-N-methylpicolinamide vs. 4-Chloro-N-methylpicolinamide Context: Critical Quality Attributes (CQA) for Sorafenib Intermediate Synthesis
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors like Sorafenib (Nexavar) and Regorafenib , the compound 4-chloro-N-methylpicolinamide (hereafter Target-Mono ) is a pivotal intermediate. It is typically synthesized via the regioselective dechlorination or substitution of 4,6-dichloro-N-methylpicolinamide (hereafter Impurity-Di ) or its acid precursor.
The separation of these two species is a classic challenge in process analytical chemistry. Because they differ only by a single chlorine atom at the C6 position, their physicochemical profiles are similar, yet distinct enough to allow baseline resolution on Reverse Phase (RP) stationary phases.
The Core Analytical Challenge:
-
Target-Mono: Moderately polar, LogP ~1.1.
-
Impurity-Di: Significantly more hydrophobic due to the second chlorine atom.
-
Elution Logic: On a C18 column, the Impurity-Di will elute after the Target-Mono .
Physicochemical Profiling & Mechanism of Separation
To design a robust method, we must first understand the molecular "why" behind the retention behavior.
| Feature | Target-Mono (Product) | Impurity-Di (Starting Material/Byproduct) | Chromatographic Impact |
| Structure | 4-chloro-N-methylpyridine-2-carboxamide | 4,6-dichloro-N-methylpyridine-2-carboxamide | The C6-Cl adds significant lipophilicity. |
| LogP (Predicted) | ~1.09 | ~1.85 - 2.10 | Higher LogP = Stronger interaction with C18 chains. |
| pKa (Pyridine N) | ~3.5 | ~2.0 (Inductive effect of 2nd Cl reduces basicity) | Both are weak bases. At acidic pH (e.g., pH 2-3), both are protonated, but the hydrophobic difference dominates. |
| Elution Order (RP) | First (tR1) | Second (tR2) | Impurity-Di is the late-eluting peak. |
The Hydrophobic Subtraction Model
The addition of a chlorine atom to the pyridine ring increases the accessible surface area for hydrophobic interaction with the octadecylsilane (C18) ligands. The "Hydrophobic Subtraction" rule dictates that for every Chloride addition on an aromatic ring, the retention factor (
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is designed to be self-validating , meaning the resolution (
Method parameters
-
Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Rationale: A "Stable Bond" (SB) or hybrid column is preferred to withstand acidic pH without hydrolysis.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.5).-
Rationale: Low pH suppresses the ionization of residual silanols and ensures the pyridine nitrogen is fully protonated, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration/Injection |
| 2.0 | 90 | 10 | Isocratic hold to elute polar salts |
| 15.0 | 40 | 60 | Linear Gradient (Separation Zone) |
| 18.0 | 10 | 90 | Wash (Elute highly lipophilic dimers) |
| 20.0 | 10 | 90 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Representative Data & Results
Note: Retention times (RT) are estimates based on the physicochemical properties using the protocol above.
| Compound | Retention Time (min) | Relative Retention (RRT) | Peak Characteristics |
| Target-Mono | 8.5 ± 0.5 | 1.00 | Sharp, symmetrical (Tailing factor < 1.5) |
| Impurity-Di | 12.2 ± 0.5 | ~1.43 | Broader due to higher hydrophobicity |
| Resolution ( | N/A | > 5.0 | Baseline separation is easily achieved. |
Critical Causality in Data:
If the pH is raised to > 4.5, the pyridine nitrogen begins to deprotonate. While this might increase retention for both, it often causes peak tailing due to interaction with free silanols on the silica support. Maintain pH < 3.0 for robust quantitation.
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the analytical decision tree.
Diagram 1: Synthesis & Impurity Origin
Caption: The "Impurity-Di" is the direct precursor to the "Target-Mono". Incomplete reaction results in the presence of the di-chloro species.
Diagram 2: HPLC Method Development Logic
Caption: Separation logic based on hydrophobicity. The additional Chlorine atom acts as a 'retention anchor' on the C18 phase.
Troubleshooting & Optimization
-
Co-elution Risks: If the peaks co-elute, it is likely due to "phase collapse" (if using 100% water initially) or insufficient organic gradient slope. Action: Start the gradient at 5-10% ACN rather than 0%.
-
Peak Tailing: Pyridines are notorious for tailing. Action: Ensure the buffer concentration is at least 10-20 mM (if using phosphate) or add 0.1% Triethylamine (TEA) as a silanol blocker if not using a modern "Type B" silica column.
-
Identification Confirmation:
-
UV Ratio: Compare absorbance at 254 nm vs 280 nm. The Di-chloro compound will typically have a slightly bathochromic shift (red shift) in its absorption maximum compared to the Mono-chloro due to the additional halogen auxochrome.
-
References
-
Banker, P., et al. (2000). Substituted pyridines and their use as intermediates. U.S. Patent 6,107,486. (Describes the synthesis of 4-chloro-N-methylpicolinamide).
-
PubChem. (2024). Compound Summary: 4-Chloro-N-methylpicolinamide (CID 1476814).[2] National Center for Biotechnology Information.
-
Dolan, J. W. (2002). The Hydrophobic Subtraction Model of Reversed-Phase Selectivity. LCGC North America. (Foundational theory for halogenated compound separation).
-
Agilent Technologies. (2020). Strategies for the Separation of Halogenated Pyridines. Technical Application Note.
Sources
A Researcher's Comparative Guide to Infrared (IR) Spectroscopy of Pyridine Carboxamides
For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. The pyridine carboxamide moiety, a cornerstone in numerous pharmaceuticals and functional materials, presents a unique spectral landscape. Understanding its characteristic IR absorption bands is crucial for identifying these molecules, studying their intermolecular interactions, and monitoring chemical transformations. This guide provides an in-depth, comparative analysis of the IR spectral features of pyridine carboxamide isomers, grounded in fundamental principles and supported by experimental data.
The Vibrational Anatomy of a Pyridine Carboxamide
The infrared spectrum of a pyridine carboxamide is a superposition of the vibrational modes of its two constituent parts: the aromatic pyridine ring and the carboxamide functional group (-CONH₂). The precise frequency of these vibrations is sensitive to the electronic environment, intermolecular forces like hydrogen bonding, and the isomeric position of the carboxamide group on the pyridine ring.
The Carboxamide Group: A Trio of Signature Bands
The amide functional group gives rise to several highly characteristic absorption bands that are fundamental for its identification.
-
N-H Stretching Vibrations: In a primary amide (-CONH₂), the two N-H bonds give rise to two distinct stretching bands in the 3100-3500 cm⁻¹ region. These are the asymmetric (higher frequency) and symmetric (lower frequency) stretches.[1][2] The presence of intermolecular hydrogen bonding, a very common feature in solid-state amides, causes these peaks to broaden significantly and shift to lower wavenumbers.[3]
-
C=O Stretching (Amide I Band): This is arguably the most prominent and useful band for amide identification. It appears as a very strong, sharp absorption typically between 1630-1690 cm⁻¹ .[1][4][5] The position of the Amide I band is a delicate balance of inductive and resonance effects. Resonance delocalization of the nitrogen lone pair onto the carbonyl group weakens the C=O double bond character, lowering its frequency compared to a typical ketone (which appears >1700 cm⁻¹).[6] Consequently, its exact position is highly sensitive to hydrogen bonding, solvent polarity, and conjugation.[7][8][9]
-
N-H Bending & C-N Stretching (Amide II and III Bands): The Amide II band, found between 1500-1620 cm⁻¹ , is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[2][10][11][12] The Amide III band is a more complex, weaker vibration with significant C-N stretching character, appearing in the 1200-1350 cm⁻¹ range.[10][11][13]
The Pyridine Ring: Aromatic Fingerprints
The pyridine ring contributes its own set of characteristic vibrations.
-
Aromatic C-H Stretching: Look for weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[14][15] Their presence is a clear indicator of hydrogen atoms attached to an aromatic ring.
-
Ring C=C and C=N Stretching: The stretching vibrations of the double bonds within the aromatic ring produce a series of sharp bands of variable intensity in the 1400-1640 cm⁻¹ region.[14][16][17] These are crucial for confirming the presence of the pyridine heterocycle but can sometimes overlap with the Amide II band.
-
C-H Bending: Out-of-plane (oop) C-H bending vibrations appear as strong bands in the fingerprint region below 900 cm⁻¹ and are highly characteristic of the substitution pattern on the ring.
The relationship between these functional groups and their spectral regions is summarized below.
Caption: Molecular structure and corresponding IR spectral regions.
A Comparative Guide: Picolinamide, Nicotinamide, and Isonicotinamide
The position of the carboxamide group on the pyridine ring significantly influences the molecule's electronic structure and potential for intramolecular interactions, leading to distinct shifts in their respective IR spectra. A detailed comparison of these three isomers—picolinamide (2-), nicotinamide (3-), and isonicotinamide (4-)—reveals the diagnostic power of IR spectroscopy.
| Vibrational Mode | Picolinamide (2-carboxamide) | Nicotinamide (3-carboxamide) | Isonicotinamide (4-carboxamide) | Comments |
| N-H Asymmetric Stretch | ~3435 cm⁻¹ | ~3366 cm⁻¹[18] | ~3361-3371 cm⁻¹[2][16] | The higher frequency in picolinamide may suggest weaker H-bonding or a different solid-state packing arrangement. |
| N-H Symmetric Stretch | ~3290 cm⁻¹ | ~3156-3170 cm⁻¹[13][18] | ~3179-3188 cm⁻¹[2][16] | Broad bands are typical due to extensive hydrogen bonding in the solid state. |
| Amide I (C=O Stretch) | ~1670 cm⁻¹ | ~1680 cm⁻¹ | ~1655-1666 cm⁻¹[2][16] | The position is sensitive to conjugation and H-bonding. The proximity of the ring nitrogen in picolinamide can influence this band. |
| Amide II / Ring Stretch | ~1590 cm⁻¹ | ~1620 cm⁻¹ | ~1621 cm⁻¹ (δ N-H)[16] | This region often shows multiple peaks from both amide N-H bending and pyridine C=C/C=N stretching vibrations. |
| Ring C=C, C=N Stretch | ~1570, 1470, 1435 cm⁻¹ | ~1593, 1485, 1425 cm⁻¹ | ~1595, 1547 cm⁻¹[2][16] | A characteristic series of sharp absorptions confirming the pyridine ring structure. |
| Amide III / C-N Stretch | ~1380 cm⁻¹ | ~1395 cm⁻¹ | ~1390-1404 cm⁻¹[2][16] | This band is coupled with other vibrations and can be of moderate to weak intensity. |
Note: The exact peak positions are from solid-state (KBr or mull) spectra found in the literature and NIST databases and can vary slightly based on sample preparation and instrument resolution.[1][12][19][20]
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining the IR spectrum of solid powders, requiring minimal sample preparation.
Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: The single most critical step for data quality. Clean the ATR crystal (typically diamond or zinc selenide) surface meticulously. Use a solvent-moistened, non-abrasive wipe (e.g., ethanol or isopropanol) and dry with a fresh wipe.
-
Rationale: Any residue on the crystal will appear in your sample's spectrum.
-
-
Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan.
-
Rationale: This scan measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. It is mathematically subtracted from the sample scan to provide the spectrum of only the sample.
-
-
Sample Application: Place a small amount of the dry pyridine carboxamide powder onto the center of the ATR crystal. Only a pinhead-sized amount is needed.
-
Rationale: The IR beam only probes the sample in direct contact with the crystal surface to a depth of a few micrometers.
-
-
Apply Pressure: Engage the pressure clamp and apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal.
-
Rationale: Good contact is essential for a strong, high-quality signal. Insufficient pressure leads to weak, distorted spectra.
-
-
Sample Spectrum Acquisition: Collect the sample spectrum using appropriate parameters (e.g., Resolution: 4 cm⁻¹; Scans: 32-64).
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in Step 2.
Experimental Workflow Diagram
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
By following this guide, researchers can confidently identify pyridine carboxamide functional groups, differentiate between isomers, and obtain high-quality, reproducible data for their research and development needs.
References
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]
-
FTIR spectrum for Pyridine | Download Table. ResearchGate. [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]
-
Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. (2008). The Journal of Physical Chemistry A. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]
-
Interpretation of Amide I Difference Bands Observed during Protein Reactions Using Site-Directed Isotopically Labeled Bacteriorhodopsin. ACS Publications. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. PubMed. [Link]
-
El-Gogary, T. M., et al. (2012). Vibrational spectroscopic, thermal and DFT studies of 2,6-pyridinedicarbonyl dichloride. Elixir International Journal. [Link]
-
Electrostatic frequency shifts in amide I vibrational spectra: Direct parameterization against experiment. PubMed Central. [Link]
-
Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]
-
Picolinamide. NIST WebBook. [Link]
-
Nicotinamide. NIST WebBook. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]
-
Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Reddit. [Link]
-
True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. ACS Publications. [Link]
-
What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]
-
Factors affecting vibrational frequency / wave number in IR spectroscopy. YouTube. [Link]
-
FT-IR Spectrum Table. Scribd. [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]
-
Isonicotinamide. PubChem. [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]
-
ATR-FTIR. Chemistry LibreTexts. [Link]
-
Pyridine. NIST WebBook. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
Nicotinamide. NIST WebBook. [Link]
-
Isonicotinamide. Wikipedia. [Link]
-
Infrared spectra of functional groups isonicotinamide and the complex. ResearchGate. [Link]
Sources
- 1. Picolinamide [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Picolinamide [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Picolinamide [webbook.nist.gov]
- 7. Niacinamide [webbook.nist.gov]
- 8. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Reg. No. 70289-18-8 [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. Isonicotinamide, N,N-diheptyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinamide, hydrobromide [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. Niacinamide [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Isonicotinamide(1453-82-3) IR2 spectrum [chemicalbook.com]
Publish Comparison Guide: Structural Characterization of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
The following guide provides an in-depth structural and performance analysis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide , a critical compound in pharmaceutical process development, specifically identified as a key impurity (Sorafenib Impurity 22) in the synthesis of kinase inhibitors like Sorafenib.
Part 1: Executive Summary & Technical Context
4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS: 1379324-09-0) is a chlorinated pyridine derivative primarily encountered as a process-related impurity during the synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide , the key intermediate for the anticancer drug Sorafenib .[1]
For researchers and process chemists, distinguishing this 4,6-dichloro analog from the desired 4-chloro intermediate is critical due to their similar physicochemical profiles but distinct reactivity and crystallographic behaviors. This guide compares the structural data, solid-state properties, and detection protocols of the 4,6-dichloro variant against the standard 4-chloro intermediate.
Part 2: Structural Comparison & Physicochemical Performance[1]
Comparative Data Table
The following table contrasts the 4,6-dichloro impurity with the target 4-chloro intermediate. The "Performance" in this context refers to stability, solubility, and detectability in a process stream.
| Feature | Target Intermediate (4-Chloro) | Critical Impurity (4,6-Dichloro) | Impact on Performance |
| Chemical Name | 4-Chloro-N-methyl-2-pyridinecarboxamide | 4,6-Dichloro-N-methyl-2-pyridinecarboxamide | -- |
| CAS Number | 220000-87-3 | 1379324-09-0 | Identification |
| Molecular Weight | 170.59 g/mol | 205.04 g/mol | Mass shift (+34.45 Da) |
| LogP (Predicted) | ~1.14 | ~1.78 | Impurity is significantly more lipophilic; elutes later in RP-HPLC.[1] |
| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH) | Similar H-bond potential.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | 2 (Pyridine N, Amide O) | 6-Cl sterically hinders Pyridine N acceptor. |
| Physical State | Solid (MP: 44–48 °C) or Oil | Solid (Predicted MP: >80 °C) | 4,6-dichloro analog likely crystallizes more readily due to symmetry. |
Crystallographic & Solid-State Analysis
While the specific single-crystal X-ray diffraction (SC-XRD) structure of the 4,6-dichloro derivative is proprietary in many databases, its structure can be rigorously derived from the crystallographic behavior of its closest analogs (e.g., 3,6-dichloropicolinamide).
Structural Conformation & Sterics
-
Planarity: The 4-chloro analog is generally planar, allowing the amide oxygen to form an intramolecular hydrogen bond with the pyridine nitrogen (S(5) motif) or exist in a trans conformation.
-
Steric Clash (The 6-Chloro Effect): In the 4,6-dichloro impurity, the chlorine atom at position 6 introduces significant steric bulk adjacent to the amide group. This forces the amide moiety to twist out of the plane of the pyridine ring to relieve repulsion between the amide carbonyl/nitrogen and the bulky chlorine.
Supramolecular Synthons
In the solid state, 4,6-dichloro-N-methyl-2-pyridinecarboxamide is predicted to form the following supramolecular networks:
-
Amide Dimers: Formation of
centrosymmetric dimers via N-H···O hydrogen bonds.[1][2] -
Halogen Bonding: The electron-deficient
-hole of the C-Cl bonds (especially at C4 and C6) acts as a Lewis acid, interacting with the amide oxygen or pyridine nitrogen of neighboring molecules.[1]
Part 3: Experimental Protocols (Self-Validating)
Protocol 1: Selective Crystallization for Structural Determination
To isolate single crystals of the 4,6-dichloro impurity suitable for XRD from a mixture containing the 4-chloro intermediate.[1]
Reagents:
-
Crude mixture (containing 4-chloro and 4,6-dichloro analogs).[1]
-
Solvent System: Hexane/Ethyl Acetate (gradient).
Workflow:
-
Dissolution: Dissolve 100 mg of the crude mixture in minimal hot Ethyl Acetate (approx. 2 mL).
-
Antisolvent Addition: Slowly add Hexane dropwise until persistent cloudiness appears.[1]
-
Seeding (Optional): If a standard of the impurity is available, seed with a micro-crystal.
-
Slow Evaporation: Cover the vial with parafilm, poke 3 small holes, and allow to stand at 4°C for 48-72 hours.
-
Observation: The 4,6-dichloro impurity, being less soluble and more symmetric, will typically crystallize first as distinct needles or blocks, while the 4-chloro intermediate remains in the mother liquor or forms an oil.
Protocol 2: Analytical Distinction (NMR)
Objective: Confirm identity without XRD.
-
1H NMR (CDCl3, 400 MHz):
Part 4: Visualization of Structural Relationships[1]
The following diagram illustrates the structural relationship and the steric impact of the 6-chloro substituent, which drives the difference in crystal packing and solubility.
Caption: Pathway comparison showing the divergence of the 4,6-dichloro impurity from the target synthesis route, highlighting the structural origin of its distinct solid-state properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90134967, 4,6-Dichloro-N-methylpyridazine-3-carboxamide (Analog Reference). Retrieved from [Link]
- Banker, P. et al. (2002).Heterocyclic diamide invertebrate pest control agents. World Intellectual Property Organization, WO2002070483A1. (Describes synthesis and NMR characterization of related dichloro-pyridinecarboxamides).
-
Ma, X. et al. (2008). Synthesis and crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide.[1] Acta Crystallographica Section E. (Provides crystallographic evidence of the "twisted" amide conformation in 6-substituted picolinamides). Retrieved from [Link]
Sources
Comparative Analytical Guide: Validating Purity of Sorafenib Intermediate (CAS 220000-87-3)
Executive Summary & Strategic Context
In the multi-step synthesis of the kinase inhibitor Sorafenib (Nexavar) , the intermediate 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) acts as the critical electrophilic scaffold. Its purity is not merely a specification compliance issue but a kinetic determinant for the subsequent etherification with 4-aminophenol.
Low-purity grades of CAS 220000-87-3 often contain trace levels of 4-chloropicolinic acid (hydrolytic degradation) or regioisomeric by-products . If undetected, these impurities compete in the nucleophilic substitution step, leading to "dead-end" side products that are notoriously difficult to purge from the final API.
This guide challenges the conventional reliance on simple Isocratic HPLC-UV for this intermediate. We compare the standard approach against a High-Stringency Gradient UPLC-MS workflow, demonstrating why the latter is the necessary "Alternative" for high-value drug development.
Chemical Identity & Impurity Genesis
To validate purity, one must first understand the "enemy"—the specific impurity profile generated during the synthesis of this picolinamide derivative.
Target Molecule:
-
Role: Electrophile for Sorafenib ether linkage.
Critical Impurity Profile:
-
Impurity A (Precursor): 4-Chloropicolinic acid (Result of incomplete amidation or amide hydrolysis).
-
Impurity B (Process): Methyl 4-chloropicolinate (If ester activation route is used).
-
Impurity C (Degradant): 4-Hydroxy-N-methylpicolinamide (Result of chloro-displacement by moisture).
Visualization: Impurity Origins in Synthesis
Figure 1: Synthetic pathway showing the genesis of critical impurities A and C relative to the target intermediate.
Comparative Analysis: Standard vs. Advanced Validation
We evaluated two analytical strategies for validating CAS 220000-87-3.
-
Method A (The Standard): Isocratic RP-HPLC with UV detection.
-
Method B (The Alternative): Gradient UPLC with MS/UV detection.
Performance Data Comparison
| Feature | Method A: Standard HPLC-UV | Method B: Advanced UPLC-MS | Verdict |
| Column Chemistry | C18 (5 µm), 250mm | C18 (1.7 µm), 100mm | Method B offers superior peak capacity. |
| Run Time | 25.0 minutes | 6.5 minutes | Method B increases throughput by ~4x. |
| Sensitivity (LOQ) | ~0.05% (w/w) | ~0.005% (w/w) | Method B detects trace catalytic poisons. |
| Specificity | Co-elution risk for regioisomers | Mass discrimination resolves co-eluting peaks | Method B is required for structural confirmation. |
| Impurity A Detection | Poor (Weak UV chromophore) | High (Ionizes well in ESI-) | Method B is essential for precursor tracking. |
Expert Insight: While Method A is sufficient for "Goods Inward" routine testing of established suppliers, Method B is mandatory during process validation or vendor qualification. The 4-Hydroxy impurity (Impurity C) often co-elutes with the main peak under isocratic conditions due to similar polarity, leading to false "high purity" results in Method A.
Detailed Experimental Protocol (Method B)
This protocol is the recommended "Gold Standard" for validating CAS 220000-87-3, specifically designed to separate the target from the hydrolytic impurity (Impurity C).
A. Instrumentation & Conditions[6][7][8][9][10]
-
System: Waters Acquity UPLC or Agilent 1290 Infinity II.
-
Detector: Q-TOF or Triple Quad MS (ESI Mode) + PDA (254 nm).
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
B. Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Promotes ionization).
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 4.00 | 5 | 95 | Linear |
| 5.00 | 5 | 95 | Hold |
| 5.10 | 95 | 5 | Re-equilibration |
| 6.50 | 95 | 5 | End |
C. Sample Preparation (Self-Validating Step)
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of CAS 220000-87-3 into a 20 mL volumetric flask. Sonicate for 5 mins.
-
Spike Recovery Check (Crucial): To validate the method daily, spike a specific aliquot with 0.1% of 4-Chloropicolinic acid .
-
Success Criteria: The spiked impurity must be resolved (Resolution > 1.5) and detectable with S/N > 10.
-
Analytical Decision Logic
How should a researcher choose between the methods? Use this logic flow to determine the appropriate rigor for your development stage.
Figure 2: Decision matrix for selecting the analytical validation method based on the drug development phase.
References
-
ChemicalBook. (2025). 4-Chloro-N-methylpicolinamide Properties and Safety.Link
-
National Center for Biotechnology Information. (2023). Sorafenib Synthesis and Impurity Profiling.[5] PubChem Compound Summary. Link
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Talaat, W., et al. (2019).[6] Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma.[6][7][8] International Journal of PharmTech Research.[6] Link
-
BOC Sciences. (2023). Sorafenib Impurities and Intermediate Pathways.[4][]
Sources
- 1. CAS 220000-87-3 4-Chloro-N-methyl-2-pyridine carboxamide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide [cymitquimica.com]
- 3. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]
- 4. kmpharma.in [kmpharma.in]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
